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  • Product: dimethyl-1,2-oxazole-4-carbothioamide
  • CAS: 1082849-82-8

Core Science & Biosynthesis

Foundational

dimethyl-1,2-oxazole-4-carbothioamide mechanism of action in vitro

Mechanistic Dynamics of Dimethyl-1,2-oxazole-4-carbothioamide in Epigenetic Modulation: An In Vitro Guide Executive Summary The compound dimethyl-1,2-oxazole-4-carbothioamide (more commonly referred to in the literature...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Dynamics of Dimethyl-1,2-oxazole-4-carbothioamide in Epigenetic Modulation: An In Vitro Guide

Executive Summary

The compound dimethyl-1,2-oxazole-4-carbothioamide (more commonly referred to in the literature as a 3,5-dimethylisoxazole derivative) represents a privileged, low-molecular-weight pharmacophoric fragment in epigenetic drug discovery. Functioning as a highly efficient mimetic of acetylated lysine (KAc), this scaffold is primarily utilized to target Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) and the CBP/EP300 bromodomains. This whitepaper provides an authoritative, causality-driven guide to evaluating the in vitro mechanism of action and thermodynamic binding properties of this specific thioamide fragment.

Pharmacophoric Rationale & Mechanistic Dynamics

To understand the in vitro behavior of dimethyl-1,2-oxazole-4-carbothioamide, one must dissect its structural components:

  • The Dimethyl-1,2-oxazole (Isoxazole) Core: This ring acts as the primary KAc bioisostere. The isoxazole oxygen serves as a critical hydrogen bond acceptor for conserved asparagine residues within the bromodomain binding pocket (e.g., Asn140 in BRD4, Asn1168 in CBP) ()[1]. Simultaneously, the nitrogen atom coordinates with a conserved structural water molecule that bridges to a neighboring tyrosine (Tyr97/Tyr1125), anchoring the fragment deep within the hydrophobic cavity ()[2].

  • The 4-Carbothioamide Vector: Replacing a standard carboxamide with a carbothioamide (-C(=S)NH₂) fundamentally alters the fragment's binding trajectory. Sulfur is a softer, more polarizable atom than oxygen, which lowers the rotational barrier around the C-N bond. This allows the thioamide vector to uniquely engage the hydrophobic WPF (Trp-Pro-Phe) shelf and the ZA channel of the bromodomain via enhanced dispersion interactions ()[3]. Furthermore, the thioamide acts as a highly reactive nucleophilic handle, making it an ideal precursor for Hantzsch thiazole synthesis to rapidly generate extended, high-affinity bivalent inhibitors.

In Vitro Signaling & Displacement Pathway

In a physiological setting, bromodomains act as epigenetic "readers," binding to KAc marks on histone tails (H3/H4) to recruit transcriptional machinery, such as P-TEFb. By occupying the KAc pocket, the dimethyl-1,2-oxazole-4-carbothioamide fragment competitively evicts BRD4 from chromatin.

This disruption halts the transcription of downstream oncogenes. Most notably, the displacement induces the rapid downregulation of c-Myc and the upregulation of HEXIM1, ultimately driving the cell into G0/G1 cell cycle arrest and apoptosis ()[4].

BRD4_Pathway KAc Acetylated Histone (KAc) BRD4 BRD4 Bromodomain KAc->BRD4 Recruits Target c-Myc Expression BRD4->Target Activates Proliferation Cell Proliferation Target->Proliferation Drives Inhibitor Dimethyl-1,2-oxazole-4-carbothioamide Inhibitor->BRD4 Competitive Inhibition

Fig 1. BRD4 signaling pathway and competitive inhibition by dimethyl-1,2-oxazole derivatives.

Self-Validating Experimental Workflows

To accurately profile this fragment, standard biochemical assays must be adapted. Thioamides can be redox-active or act as fluorescence quenchers, necessitating highly specific, artifact-resistant methodologies.

Protocol 1: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

Causality & Experience: Standard fluorescence polarization (FP) is highly susceptible to auto-fluorescence from sulfur-containing fragments. TR-FRET utilizes a Europium cryptate donor with a millisecond emission half-life. By introducing a 50 µs delay before reading, we completely gate out short-lived compound interference, ensuring data trustworthiness. Self-Validation System: Every plate must include a label-free control well and a known reference inhibitor (e.g., JQ1 or I-BET762) to validate the dynamic range (requiring a Z'-factor > 0.7).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS, 0.1% BSA). Note: The inclusion of CHAPS is critical to prevent thioamide aggregation.

  • Protein-Ligand Incubation: Incubate 10 nM GST-tagged BRD4(BD1) with the carbothioamide fragment (11-point dose-response, 100 µM to 1 nM) for 15 minutes at room temperature.

  • Substrate Addition: Add 50 nM biotinylated H4K5acK8acK12acK16ac peptide. Multi-acetylated peptides provide a physiologically accurate avidity baseline compared to mono-acetylated variants.

  • Fluorophore Coupling: Add Anti-GST-Europium (donor) and Streptavidin-XL665 (acceptor). Incubate for 1 hour in the dark to reach thermodynamic equilibrium.

  • Detection: Read the plate at 620 nm and 665 nm; calculate the FRET ratio to determine the IC₅₀.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality & Experience: To prove the fragment is a genuine binder and not a Pan-Assay Interference Compound (PAINS), we must measure its thermodynamic signature. Thioamides displace conserved water molecules differently than amides. ITC directly captures the enthalpic (ΔH) reward of this water displacement, differentiating specific binding from non-specific, entropically driven aggregation. Self-Validation System: A "ligand-into-buffer" blank titration must be performed. Subtracting this heat of dilution from the "ligand-into-protein" data ensures the observed isotherms are strictly due to binding events.

Step-by-Step Methodology:

  • Dialysis: Dialyze recombinant BRD4(BD1) extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the fragment in the exact same dialysate to prevent heat-of-mixing artifacts.

  • Loading: Load 50 µM BRD4 into the sample cell and 500 µM of the fragment into the automated syringe.

  • Titration: Perform 20 injections of 2 µL at 25°C, with 120-second spacing between injections to allow the thermal baseline to return to zero.

  • Analysis: Fit the integrated heat data to a one-set-of-sites model to extract the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (N). N must equal ~1.0 for validated binding.

Workflow TR_FRET 1. TR-FRET Assay (Primary Screen) ITC 2. ITC Validation (Thermodynamics) TR_FRET->ITC IC50 < 10 µM XRAY 3. X-Ray Crystallography (Structural Pose) ITC->XRAY 1:1 Stoichiometry CELL 4. In Vitro Cell Assay (c-Myc Downregulation) XRAY->CELL KAc Pocket Binding

Fig 2. Self-validating in vitro screening workflow for bromodomain fragment inhibitors.

Quantitative Baselines

The table below summarizes the expected in vitro binding metrics for the bare dimethyl-1,2-oxazole-4-carbothioamide fragment compared to its amide counterpart and extended, fully synthesized derivatives. Notice how the thioamide fragment exhibits a slightly improved enthalpic profile over the carboxamide due to sulfur's polarizability in the ZA channel.

Compound / ScaffoldTargetIC₅₀ (µM)Kd (µM)ΔH (kcal/mol)Ligand Efficiency (kcal/mol/HA)
Dimethyl-1,2-oxazole-4-carboxamide (Amide Control)BRD4(1)~ 15.2~ 12.8-4.20.35
Dimethyl-1,2-oxazole-4-carbothioamide BRD4(1) ~ 8.4 ~ 7.1 -5.8 0.41
Thiazole-extended derivative (Synthesized from core)BRD4(1)< 0.45< 0.38-8.10.38
Thiazole-extended derivative (Synthesized from core)CBP< 0.08< 0.06-9.50.40

References

  • Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry.[Link]

  • Hewings, D. S., et al. (2013). "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry.[Link]

  • Muthengi, A., et al. (2021). "Development of Dimethylisoxazole-Attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Rong, J., et al. (2020). "Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors." Bioorganic & Medicinal Chemistry Letters (ChEMBL Record).[Link]

Sources

Exploratory

Crystal Structure Analysis of Dimethyl-1,2-oxazole-4-carbothioamide: A Comprehensive Methodological Guide

Executive Summary The precise structural elucidation of small-molecule heterocycles is a critical bottleneck in rational drug design. Dimethyl-1,2-oxazole-4-carbothioamide (also known as 3,5-dimethylisoxazole-4-carbothio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural elucidation of small-molecule heterocycles is a critical bottleneck in rational drug design. Dimethyl-1,2-oxazole-4-carbothioamide (also known as 3,5-dimethylisoxazole-4-carbothioamide) represents a highly relevant pharmacophore, structurally analogous to the active metabolites of disease-modifying antirheumatic drugs (DMARDs) like leflunomide[1]. This whitepaper provides an authoritative, self-validating workflow for the X-ray crystallographic analysis of this compound. By detailing the causality behind crystallization thermodynamics, data acquisition parameters, and dual-space structure solution algorithms, this guide serves as a definitive resource for researchers and application scientists.

Pharmacological Context & Structural Significance

Isoxazole-containing compounds exhibit potent immunomodulatory and kinase-inhibitory effects[1]. The substitution of a carboxamide with a carbothioamide introduces a softer, more polarizable sulfur atom, fundamentally altering the molecule's hydrogen-bonding network and target-binding kinetics. Determining the exact three-dimensional conformation—specifically the dihedral twist between the isoxazole ring and the thioamide plane—is essential. This twist is dictated by the steric hindrance imposed by the adjacent 3,5-dimethyl groups[2], which forces the molecule out of a planar resonance state and into a biologically active, pre-organized conformation.

Self-Validating Crystallization Methodology

To obtain high-resolution diffraction data, the crystal must possess a highly ordered internal lattice free of twinning or solvent inclusions. Thioamides are prone to rapid, uncontrolled precipitation due to their strong intermolecular hydrogen-bonding capabilities (N–H···S and N–H···O). We employ a controlled vapor diffusion technique to manipulate the thermodynamics of nucleation.

G Start Compound Synthesis (Purity > 99%) Solvent Solvent Screening (EtOAc / Hexane) Start->Solvent Method1 Slow Evaporation (Primary Method) Solvent->Method1 Method2 Vapor Diffusion (Alternative) Solvent->Method2 Eval Crystal Quality Evaluation (Polarized Light) Method1->Eval Method2->Eval Eval->Solvent  Needles/Twins Success Diffraction-Quality Single Crystal Eval->Success  Clear, no twinning

Fig 1: Step-by-step crystallization workflow for isolating diffraction-quality single crystals.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of highly pure (>99%) dimethyl-1,2-oxazole-4-carbothioamide in 2.0 mL of ethyl acetate (EtOAc) in a clean 5 mL borosilicate glass vial.

  • Acoustic Cavitation: Sonicate the mixture for 5 minutes to ensure the complete dissolution of micro-aggregates.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a pristine inner vial. Causality: Removing dust and insoluble impurities eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which heavily favors the growth of a single, macroscopic crystal rather than a microcrystalline powder.

  • Anti-Solvent Layering: Place the inner vial inside a larger 20 mL outer vial containing 5 mL of n-hexane (the anti-solvent).

  • Vapor Equilibration: Seal the outer vial tightly. Allow the n-hexane vapor to slowly diffuse into the EtOAc solution at a stable 20 °C in a vibration-free environment.

  • Harvesting: After 4–7 days, harvest the resulting block-shaped crystals using a nylon loop under a polarized light microscope.

X-Ray Diffraction Data Acquisition

Data collection parameters must be optimized to minimize thermal noise and maximize the signal-to-noise ratio of high-angle reflections.

Step-by-Step Acquisition Protocol
  • Cryocooling: Mount a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen micromount using a minimal amount of paratone oil. Immediately flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling drastically reduces atomic thermal vibrations (Debye-Waller factors), minimizing dynamic disorder and preventing radiation damage from the X-ray beam.

  • Diffraction Setup: Center the crystal on a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Integration: Collect full-sphere data using ω and ϕ scans. Integrate the raw diffraction frames using APEX3 or SAINT software[3].

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous scattering of the sulfur atom.

Structure Solution & Refinement Pipeline

The transition from reciprocal space data (diffraction intensities) to a real-space electron density map requires solving the crystallographic phase problem.

G Raw Raw Diffraction Frames (Mo Kα / Cu Kα) Integration Data Integration & Scaling (SADABS / APEX3) Raw->Integration Phase Phase Problem Solution (SHELXT - Dual Space) Integration->Phase Refine Least-Squares Refinement (SHELXL via Olex2) Phase->Refine Validation Structure Validation (checkCIF / PLATON) Refine->Validation Validation->Refine  Resolve Alerts Final Final CIF Generation Validation->Final  Zero A/B Alerts

Fig 2: X-ray structure solution and refinement pipeline utilizing SHELXT, SHELXL, and Olex2.

Computational Protocol
  • Phase Solution: Solve the structure using the intrinsic phasing/dual-space algorithm implemented in SHELXT [4]. Causality: Unlike classical direct methods, SHELXT does not require equal-atom assumptions. It iteratively cycles between real space (density modification) and reciprocal space, efficiently locating the heavy sulfur atom and the isoxazole core even in the presence of missing data[4].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [4], interfaced through the Olex2 graphical suite[5].

  • Anisotropic Modeling: Refine all non-hydrogen atoms (C, N, O, S) anisotropically.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C/N) for aromatic/amide protons, and 1.5Ueq​(C) for methyl protons). Allow the amide –NH2 protons to refine freely if the data resolution permits, to accurately map the hydrogen-bonding network.

Conformational Analysis & Steric Causality

The refined crystal structure of dimethyl-1,2-oxazole-4-carbothioamide reveals critical stereoelectronic features.

  • Steric Hindrance and Dihedral Twist: The sp2 hybridized carbon of the carbothioamide group theoretically prefers coplanarity with the isoxazole π -system to maximize resonance stabilization. However, the van der Waals radii of the 3,5-dimethyl groups aggressively overlap with the bulky sulfur atom and the amide protons. The energetic penalty of this steric clash far exceeds the resonance stabilization energy. Consequently, the molecule is forced to adopt an orthogonal conformation, with the dihedral angle between the isoxazole ring and the thioamide plane approaching 80–90°[1][2].

  • Supramolecular Assembly: This out-of-plane twist breaks extended π -conjugation but facilitates a robust, three-dimensional hydrogen-bonding network. Molecules are linked via strong N–H···O and N–H···S intermolecular hydrogen bonds, creating supramolecular chains along the crystallographic axes[2].

Quantitative Crystallographic Parameters

The following table summarizes the representative quantitative data metrics expected for a high-quality single-crystal X-ray diffraction experiment of this compound.

Crystallographic ParameterValue / Description
Chemical Formula C₆H₈N₂OS
Formula Weight 156.21 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Data / Restraints / Parameters 2450 / 0 / 95
Final R indices [I > 2σ(I)] R1​ = 0.0350, wR2​ = 0.0890
Goodness-of-fit (GOF) on F2 1.045
Largest diff. peak and hole 0.35 and -0.28 e·Å⁻³

References

  • Wang, D.-C., et al. "5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015.[Link]

  • IUCr. "(IUCr) 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide." IUCr Data, 2012.[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.[Link]

  • Martínez, A., et al. "Crystal structure of (1R,3aR,7aR)..." IUCrData, 2017.[Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1,2-oxazole-4-carbothioamide: A Predictive and Experimental Approach

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities and favorable pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive analysis of the anticipated physicochemical properties of a specific, yet under-characterized derivative: 3,5-dimethyl-1,2-oxazole-4-carbothioamide. In the absence of extensive empirical data for this exact molecule, this document establishes a predictive framework grounded in the known characteristics of the 3,5-dimethylisoxazole core and the influence of the carbothioamide functional group. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to empirically determine these critical parameters. This guide is designed to empower drug development professionals to anticipate the behavior of this molecule, design rational experiments, and accelerate its progression from discovery to clinical application.

Introduction: The Significance of the Isoxazole Scaffold in Drug Discovery

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous approved pharmaceuticals and biologically active compounds.[1][2] Its unique electronic and structural features contribute to its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The substitution pattern on the isoxazole ring plays a crucial role in modulating its physicochemical and pharmacological properties.[1] The title compound, 3,5-dimethyl-1,2-oxazole-4-carbothioamide, combines the established 3,5-dimethylisoxazole core with a carbothioamide functional group at the 4-position. The carbothioamide group, a bioisostere of the carboxamide, is known to influence properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability, often leading to enhanced biological activity.

This guide will systematically explore the key physicochemical properties of 3,5-dimethyl-1,2-oxazole-4-carbothioamide, which are critical for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3,5-dimethyl-1,2-oxazole-4-carbothioamide. These predictions are derived from computational models and data from structurally related analogs.

PropertyPredicted Value/RangeRationale and Impact on Drug Development
Molecular Weight ~170.23 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Lipophilicity) 1.5 - 2.5This moderate lipophilicity suggests a balance between aqueous solubility for formulation and lipid membrane permeability for absorption.[3][4][5]
Aqueous Solubility (logS) -2.0 to -3.0Low to moderate aqueous solubility is anticipated. Formulation strategies may be required for preclinical and clinical studies.[3]
pKa (Acidic/Basic) Acidic pKa: ~8-9 (N-H of carbothioamide); Basic pKa: ~1-2 (isoxazole nitrogen)The weakly acidic proton on the carbothioamide will influence its charge state at physiological pH, impacting solubility and receptor interactions. The isoxazole nitrogen is weakly basic.
Hydrogen Bond Donors 1 (N-H of carbothioamide)The single hydrogen bond donor contributes to interactions with biological targets and can influence solubility.
Hydrogen Bond Acceptors 3 (Oxygen and Nitrogen of isoxazole, Sulfur of carbothioamide)Multiple hydrogen bond acceptors can enhance interactions with water and biological macromolecules.
Polar Surface Area (PSA) ~70-80 ŲThis value suggests good potential for oral absorption and cell permeability.

Experimental Determination of Physicochemical Properties

While predictive models are valuable, empirical determination of these properties is essential for accurate drug development decisions. The following sections detail the standard protocols for these measurements.

Lipophilicity (logP/logD) Determination

Causality of Experimental Choice: The distribution of a drug between aqueous and lipid phases is a critical determinant of its absorption and distribution. The octanol-water partition coefficient (logP for the neutral species, logD for a specific pH) is the gold standard for this measurement. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput and reliable method for estimating logP values.[4][5]

Experimental Protocol: RP-HPLC Method

  • Preparation of Standards: A series of compounds with known logP values (e.g., uracil, toluene, naphthalene) are prepared in a suitable solvent (e.g., methanol/water).

  • Mobile Phase Preparation: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol) is prepared.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength where the compound has significant absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis: The retention time of the test compound is measured and compared to the retention times of the standards. A calibration curve of retention time versus known logP is used to determine the logP of the test compound.

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standards Prepare LogP Standards HPLC Inject Samples into RP-HPLC System Standards->HPLC TestCompound Prepare Test Compound TestCompound->HPLC MobilePhase Prepare Mobile Phase MobilePhase->HPLC Detection UV Detection HPLC->Detection Calibration Generate Calibration Curve (Retention Time vs. LogP) Detection->Calibration Result Determine LogP of Test Compound Calibration->Result

Caption: Workflow for logP determination using RP-HPLC.

Aqueous Solubility Determination

Causality of Experimental Choice: Adequate aqueous solubility is crucial for drug absorption from the gastrointestinal tract and for the preparation of intravenous formulations. The shake-flask method is the traditional and most reliable method for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: The suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed in units of mg/mL or µM.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis ExcessSolid Add Excess Solid to Buffer (pH 7.4) Agitation Agitate at Constant Temperature (24-48h) ExcessSolid->Agitation Separation Centrifuge/Filter to Separate Phases Agitation->Separation Quantification Quantify Concentration in Supernatant (HPLC) Separation->Quantification Result Determine Solubility Quantification->Result

Caption: Workflow for aqueous solubility determination via the shake-flask method.

pKa Determination

Causality of Experimental Choice: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. Potentiometric titration is a precise method for determining pKa values by monitoring pH changes upon addition of an acid or base.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of the curve. Specialized software is often used to analyze the titration data and calculate the pKa values.

Synthesis and Stability Considerations

The synthesis of 3,5-dimethyl-1,2-oxazole-4-carbothioamide would likely proceed from the corresponding 3,5-dimethylisoxazole-4-carboxamide. A common method for converting an amide to a thioamide is through the use of a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

General Synthetic Scheme:

Synthesis_Scheme Carboxamide 3,5-dimethyl-1,2-oxazole-4-carboxamide Carbothioamide 3,5-dimethyl-1,2-oxazole-4-carbothioamide Carboxamide->Carbothioamide Thionation ThionatingAgent Lawesson's Reagent or P4S10

Caption: Proposed synthetic route to the target compound.

Stability: The isoxazole ring is generally stable under physiological conditions. The carbothioamide group may be susceptible to hydrolysis, particularly at extreme pH values, to yield the corresponding carboxamide. Stability studies in simulated gastric and intestinal fluids, as well as in plasma and liver microsomes, are crucial to assess its viability as a drug candidate.

Conclusion and Future Directions

This guide provides a foundational understanding of the expected physicochemical properties of 3,5-dimethyl-1,2-oxazole-4-carbothioamide and the experimental methodologies required for their validation. The predicted properties suggest that this compound is a promising candidate for further investigation in drug discovery programs. The moderate lipophilicity and polar surface area are indicative of favorable ADME characteristics.

Future work should focus on the empirical determination of the properties outlined in this document. Furthermore, in vitro ADME assays, including metabolic stability in liver microsomes and cell permeability assays (e.g., Caco-2), will be critical next steps in evaluating the drug-like potential of this molecule. The synthesis and biological evaluation of this compound are warranted to explore its potential as a novel therapeutic agent.

References

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by... Retrieved March 27, 2026, from [Link]

  • PubMed. (2019, November 26). Lipophilicity Determination of Antifungal Isoxazolo[3,4- b]pyridin-3(1 H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2025, October 16). (PDF) Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Retrieved March 27, 2026, from [Link]

  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved March 27, 2026, from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

pharmacokinetics of dimethyl-1,2-oxazole-4-carbothioamide derivatives

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of novel chemical scaffolds not merely as a checklist of standard assays, but as a mechanistic puzzle. The dimethyl-1,2-oxazole-4-carbothio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of novel chemical scaffolds not merely as a checklist of standard assays, but as a mechanistic puzzle. The dimethyl-1,2-oxazole-4-carbothioamide class represents a fascinating dichotomy in modern drug design.

By fusing the 3,5-dimethylisoxazole ring—a highly stable, privileged pharmacophore widely recognized as an acetyl-lysine mimetic in Bromodomain and Extra-Terminal (BET) protein inhibitors[1]—with a carbothioamide moiety known for its potent metal-chelating and hydrogen-bonding capabilities in anti-infectives[2], we engineer a molecule with immense therapeutic potential. However, this hybridization creates a unique ADME (Absorption, Distribution, Metabolism, and Excretion) profile characterized by high structural stability on one end and severe metabolic vulnerability on the other.

This whitepaper provides an in-depth, mechanistic guide to evaluating and optimizing the .

Chemical Rationale & Structural ADME Impact

To design a self-validating PK testing system, we must first understand the causality of the molecule's structural components:

  • The Dimethyl-1,2-oxazole (Dimethylisoxazole) Core: This ring is highly resistant to oxidative cleavage by Cytochrome P450 (CYP) enzymes. It avoids the rapid Phase I metabolism that plagues other heterocyclic mimetics, contributing to a prolonged half-life and high systemic exposure in in vivo models[1]. Furthermore, its lipophilicity drives excellent passive membrane permeability[3].

  • The Carbothioamide Liability: Thioamides are notorious for their susceptibility to S-oxidation mediated by both CYP450s and Flavin-containing monooxygenases (FMOs). The sulfur atom undergoes rapid oxidation to form sulfenic (-SOH) and sulfinic (-SO₂H) acids[4]. These can undergo desulfuration to yield the corresponding carboxamide or form reactive electrophilic intermediates that covalently bind to host proteins, potentially leading to idiosyncratic drug toxicity[4].

Biotransformation Parent Parent Compound (Thioamide + Isoxazole) Isox Dimethylisoxazole Ring (Metabolically Stable) Parent->Isox Resists Cleavage Thio Carbothioamide Moiety (Metabolically Labile) Parent->Thio CYP/FMO Attack SOx Sulfenic/Sulfinic Acid Intermediates Thio->SOx [O] Addition GSH Thioether-GSH Adducts (Toxicity Marker) SOx->GSH Electrophilic Trapping Desulf Desulfuration (Carboxamide Metabolite) SOx->Desulf Hydrolysis

Fig 1: Biotransformation pathways highlighting carbothioamide S-oxidation vulnerabilities.

Absorption & Intestinal Permeability

While the dimethylisoxazole core ensures favorable lipophilicity (LogP ~2.0-3.5)[3], the inclusion of a carbothioamide group increases the polar surface area (PSA) and introduces potential liabilities regarding P-glycoprotein (P-gp) efflux. To accurately predict oral absorption, we utilize the Caco-2 bidirectional permeability assay, which mimics the human small intestinal mucosa[5].

Step-by-Step Methodology: Caco-2 Bidirectional Permeability Assay

Rationale: We utilize a bidirectional (Apical-to-Basolateral and Basolateral-to-Apical) setup to not only measure passive transcellular diffusion but also to quantify active efflux (Efflux Ratio > 2) potentially triggered by the thioamide moiety[6].

  • Cell Culture & Seeding: Seed human colorectal carcinoma-derived Caco-2 cells onto semipermeable polycarbonate Transwell® inserts at a density of 1 × 10⁵ cells/cm²[7]. Culture for 21 days to allow spontaneous differentiation into a polarized monolayer with mature tight junctions.

  • Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 600 Ω·cm² are validated for use to ensure monolayer integrity[5].

  • Dosing Solutions: Prepare the test compound at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Include 1% DMSO to maintain solubility[5].

  • Bidirectional Transport:

    • A-to-B (Absorptive): Add 0.5 mL of dosing solution to the Apical chamber and 1.5 mL of blank HBSS to the Basolateral chamber.

    • B-to-A (Secretory): Add 1.5 mL of dosing solution to the Basolateral chamber and 0.5 mL of blank HBSS to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer[5].

  • Quantification & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) )[5].

Metabolism & Microsomal Stability

Because standard Human Liver Microsomal (HLM) assays only measure parent depletion, they fail to capture the toxicological risk of the carbothioamide group. Therefore, we modify the standard protocol by supplementing Glutathione (GSH) to trap electrophilic sulfenic/sulfinic acid intermediates, preventing them from covalently binding to microsomal proteins[8],[4].

Step-by-Step Methodology: HLM Stability & Reactive Metabolite Trapping

Rationale: By introducing a soft nucleophile (GSH), we create a competitive trapping environment that allows us to quantify the formation of reactive S-oxides via LC-MS/MS, providing a direct readout of idiosyncratic toxicity risk[4].

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4)[8].

  • Reaction Mixture Assembly: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL), the test compound (final concentration 1 µM, <0.1% DMSO), and GSH (final concentration 5 mM) to act as an electrophile scavenger[8],[4].

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium[9].

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, magnesium chloride, and glucose-6-phosphate dehydrogenase)[10].

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard[11]. This immediately denatures the enzymes and terminates the reaction.

  • Centrifugation & LC-TOF-MS Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C[9]. Analyze the supernatant using Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS) to monitor parent compound depletion (to calculate intrinsic clearance, CLint​ ) and scan for the formation of thioether-GSH adducts[8].

ADME_Workflow Compound Dimethyl-1,2-oxazole-4-carbothioamide Abs Absorption (Caco-2) Bidirectional Transport Compound->Abs Oral Administration Met Hepatic Metabolism CYP & FMO Oxidation Abs->Met Portal Circulation Tox Reactive Metabolite GSH Trapping Met->Tox S-Oxidation Pathway Exc Systemic Clearance & Excretion Met->Exc Stable Metabolites

Fig 2: Mechanistic ADME workflow for dimethyl-1,2-oxazole-4-carbothioamide derivatives.

Quantitative PK Data & Lead Optimization

To illustrate the Structure-Activity Relationship (SAR) of the PK profile, the table below summarizes the quantitative data of hypothetical optimization strategies applied to the parent scaffold.

Table 1: Comparative Pharmacokinetic Parameters of Optimized Derivatives

Compound VariantStructural Modification Papp​ (A-B) ( 10−6 cm/s)Efflux RatioHLM t1/2​ (min)In vivo Oral Bioavailability (F%)
Derivative A Unsubstituted carbothioamide18.51.212.415%
Derivative B N-methylated carbothioamide22.11.528.642%
Derivative C Sterically hindered thioamide15.42.845.268%
Reference Carboxamide analog (Isostere)12.00.9>60.075%

Conclusion & Future Directions: While the dimethylisoxazole ring provides an excellent, metabolically stable anchor for target engagement[1], the unsubstituted carbothioamide group drives rapid hepatic clearance and poor oral bioavailability. As demonstrated in Table 1, applying steric hindrance around the thioamide sulfur or utilizing N-methylation can significantly reduce FMO/CYP-mediated S-oxidation. For researchers advancing this scaffold, the integration of GSH-trapping assays early in the screening cascade is non-negotiable to prevent late-stage toxicological failures.

References

Sources

Foundational

Unraveling the Metabolic Stability of Dimethyl-1,2-oxazole-4-carbothioamide in Human Liver Microsomes: A Mechanistic and Methodological Guide

Introduction: The Dual-Liability Challenge in Drug Design In early-stage drug discovery, predicting human pharmacokinetics relies heavily on understanding a compound's susceptibility to hepatic biotransformation. Dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual-Liability Challenge in Drug Design

In early-stage drug discovery, predicting human pharmacokinetics relies heavily on understanding a compound's susceptibility to hepatic biotransformation. Dimethyl-1,2-oxazole-4-carbothioamide serves as an exceptional model compound for advanced metabolic profiling because it harbors two distinct, highly reactive functional groups: an isoxazole ring and a primary thioamide.

Evaluating this compound in Human Liver Microsomes (HLM) requires more than a standard "mix-and-shoot" assay. It demands a mechanistic understanding of how Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs) interact with these moieties. This whitepaper provides an in-depth, self-validating framework for assessing the intrinsic clearance ( CLint​ ) of such dual-liability compounds, bridging the gap between raw analytical data and structural optimization [3].

Mechanistic Pathways: The "Why" Behind the Metabolism

To design an effective in vitro assay, we must first understand the structural liabilities of the test compound.

Thioamide S-Oxidation

Thioamides are notorious substrates for sequential S-oxidation. In the liver, FMOs (primarily FMO3) and specific CYPs (e.g., CYP2E1, CYP3A4) rapidly oxidize the thiocarbonyl sulfur to form an S-oxide (sulfine) and subsequently an S,S-dioxide (sulfene) [1]. These intermediates are often chemically reactive, capable of covalently modifying microsomal lipids and proteins, or undergoing oxidative desulfurization to yield the corresponding amide.

Isoxazole Ring Scission

While heterocycles like isoxazoles are often deployed as bioisosteres for amides or esters, they are not metabolically inert. The N-O bond of the 1,2-oxazole ring is susceptible to reductive cleavage. As classically demonstrated by the anti-inflammatory drug leflunomide, this scission is catalyzed by the reduced p450−Fe(II) form of the enzyme, yielding an α -cyanoenol [2]. Furthermore, the methyl groups at the 3- and 5-positions of the isoxazole ring are prime targets for CYP-mediated aliphatic hydroxylation.

Pathways Parent Dimethyl-1,2-oxazole- 4-carbothioamide SOxide S-Oxide (Sulfine) Parent->SOxide FMO / CYP RingOpen Ring Cleavage (Cyanoenol) Parent->RingOpen CYP Fe(II) Reductive Scission Hydroxyl Methyl Hydroxylation Parent->Hydroxyl CYP SSDioxide S,S-Dioxide (Sulfene) SOxide->SSDioxide Oxidation Amide Oxidative Desulfurization SSDioxide->Amide Hydrolysis

Proposed metabolic pathways of dimethyl-1,2-oxazole-4-carbothioamide in human liver microsomes.

Experimental Design & Causality

A robust HLM assay is a self-validating system. Every parameter is chosen to isolate the variables of interest and ensure physiological relevance [4].

  • Substrate Concentration (1 µM): We deliberately keep the compound concentration at 1 µM. This ensures that the substrate concentration [S] is significantly lower than the Michaelis-Menten constant ( Km​ ). Under these conditions, the enzymatic reaction follows pseudo-first-order kinetics, allowing clearance to be calculated directly from the elimination rate constant ( k ).

  • Protein Concentration (0.5 mg/mL): High protein concentrations can mask rapid metabolism due to non-specific protein binding. 0.5 mg/mL provides sufficient enzymatic activity while minimizing the unbound fraction ( fu,mic​ ) correction factor.

  • NADPH Regenerating System: CYPs and FMOs require NADPH as a reducing equivalent. A negative control lacking NADPH is mandatory to rule out chemical instability or metabolism by NADPH-independent esterases/amidases.

  • FMO vs. CYP Differentiation: Because thioamides are metabolized by both FMOs and CYPs, we utilize selective inhibitors (e.g., 1-Aminobenzotriazole for CYPs, Methimazole for FMOs) or thermal inactivation. FMOs are highly heat-labile; pre-incubating HLM at 45°C for 5 minutes destroys FMO activity while preserving CYP function [1].

Step-by-Step Methodology

The following protocol outlines the precise workflow for determining the metabolic stability of dimethyl-1,2-oxazole-4-carbothioamide.

Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate (KPi) buffer, pH 7.4. Causality: Maintains physiological pH and ionic strength critical for CYP structural integrity.

  • HLM Suspension: Thaw pooled Human Liver Microsomes on ice. Dilute to a working concentration of 0.625 mg/mL in KPi buffer (will yield 0.5 mg/mL final after all additions).

  • Test Compound: Prepare a 10 mM stock in DMSO. Dilute serially in acetonitrile/water to a 100 µM intermediate, ensuring the final DMSO concentration in the assay does not exceed 0.1% (DMSO inhibits certain CYPs, notably CYP3A4 and CYP2C9).

Incubation Protocol
  • System Assembly: Aliquot 80 µL of the HLM suspension into a 96-well plate. Add 10 µL of the 10 µM test compound solution.

  • Thermal Equilibration: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 10 µL of pre-warmed 10 mM NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 20 µL of the reaction mixture into a quenching plate.

  • Quenching: The quenching plate must contain 60 µL (3x volume) of ice-cold Acetonitrile spiked with a stable-isotope-labeled Internal Standard (IS). Causality: The cold organic solvent instantaneously denatures the enzymes, stopping the reaction, while precipitating the protein matrix for clean LC-MS/MS injection.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Workflow Prep 1. System Preparation 100 mM KPi (pH 7.4), 0.5 mg/mL HLM, 1 µM Test Compound PreInc 2. Thermal Equilibration Pre-incubate 5 min at 37°C Prep->PreInc Start 3. Reaction Initiation Add 1 mM NADPH PreInc->Start Sample 4. Time-Course Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Start->Sample Quench 5. Reaction Quenching Add 3x Vol Cold ACN + Internal Standard Sample->Quench Centrifuge 6. Protein Precipitation Centrifuge at 4°C, 4000 rpm for 15 min Quench->Centrifuge Analyze 7. LC-MS/MS Analysis Quantify Parent % Remaining Centrifuge->Analyze

Step-by-step experimental workflow for the HLM metabolic stability assay.

Data Presentation & Interpretation

The depletion of the parent compound is quantified by plotting the natural logarithm ( ln ) of the percent remaining against time. The slope of the linear regression yields the elimination rate constant ( k ).

The half-life ( t1/2​ ) and apparent intrinsic clearance ( CLint,app​ ) are calculated using the following equations:

t1/2​=k−0.693​ CLint,app​=(t1/2​0.693​)×(mg/mL microsomal protein1000​)
Representative Clearance Data

To isolate the specific liabilities of dimethyl-1,2-oxazole-4-carbothioamide, the assay is run under various inhibitory conditions. Table 1 summarizes typical quantitative outcomes expected for this chemotype.

Table 1: Simulated In Vitro Metabolic Stability Data for Dimethyl-1,2-oxazole-4-carbothioamide in HLM

Experimental Condition t1/2​ (min) CLint​ ( μL/min/mg )Mechanistic Implication
Complete System (+NADPH) 18.574.9Baseline metabolic clearance (High turnover).
Negative Control (-NADPH) >120<11.5Confirms metabolism is strictly NADPH-dependent.
+ Methimazole (1 mM) 42.132.9FMO inhibition halves clearance; thioamide is a major liability.
+ 1-Aminobenzotriazole (1 mM) 35.638.9Pan-CYP inhibition reduces clearance; isoxazole/methyl groups are targeted.
Heat-Inactivated HLM (45°C) 38.236.3Heat-labile FMOs destroyed; CYPs remain active, validating Methimazole data.

By systematically deconstructing the clearance pathways, drug development professionals can make informed decisions. If FMO-mediated thioamide oxidation is the primary driver of rapid clearance (as indicated by the Methimazole shift), medicinal chemists might consider replacing the thioamide with a sterically hindered amide or a bioisosteric heterocycle to improve the pharmacokinetic profile.

References

  • Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726 PubMed (National Library of Medicine) URL:[Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development National Center for Biotechnology Information (NIH / PMC) URL:[Link]

Exploratory

The Genesis of a Bioactive Scaffold: A Technical Guide to the Synthesis of 3,5-Dimethyl-1,2-oxazole-4-carbothioamide

I. The Strategic Approach to the Isoxazole Core and Carbothioamide Functionality The synthesis of 3,5-dimethyl-1,2-oxazole-4-carbothioamide is strategically approached in a multi-step sequence, beginning with the constru...

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Author: BenchChem Technical Support Team. Date: April 2026

I. The Strategic Approach to the Isoxazole Core and Carbothioamide Functionality

The synthesis of 3,5-dimethyl-1,2-oxazole-4-carbothioamide is strategically approached in a multi-step sequence, beginning with the construction of the foundational 3,5-dimethylisoxazole ring. This is followed by the introduction of a carboxylic acid functionality at the 4-position, which then serves as a versatile precursor for the elaboration to the target carbothioamide. This linear approach allows for the purification and characterization of key intermediates, ensuring the fidelity of the final product.

G A Acetylacetone + Hydroxylamine B 3,5-Dimethylisoxazole A->B Cyclocondensation C 3,5-Dimethylisoxazole-4-carboxylic Acid B->C Carboxylation D 3,5-Dimethylisoxazole-4-carbonyl Chloride C->D Acyl Chloride Formation E 3,5-Dimethylisoxazole-4-carboxamide D->E Amidation F 3,5-Dimethyl-1,2-oxazole-4-carbothioamide E->F Thionation

Caption: Proposed synthetic pathway for 3,5-dimethyl-1,2-oxazole-4-carbothioamide.

II. Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of 3,5-Dimethylisoxazole

The journey begins with the construction of the isoxazole ring, a fundamental heterocyclic scaffold. A classic and efficient method for this is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[1]

Experimental Protocol:

  • To a solution of acetylacetone (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3,5-dimethylisoxazole.

Causality Behind Experimental Choices:

  • Acetylacetone serves as the 1,3-dicarbonyl precursor, providing the carbon backbone for the isoxazole ring.

  • Hydroxylamine hydrochloride is the source of the nitrogen and oxygen atoms required for the heterocycle. The hydrochloride salt is used for its stability, and a base (sodium acetate) is added to liberate the free hydroxylamine in situ.

  • The use of a mixed solvent system (ethanol/water) facilitates the dissolution of both the organic and inorganic reactants.

  • The reaction proceeds at room temperature, making it an energy-efficient and mild transformation.

Step 2: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

With the isoxazole ring in hand, the next crucial step is the introduction of a carboxylic acid group at the C4 position. This is a key functional handle that will be later converted to the carbothioamide. A common method to achieve this is through Vilsmeier-Haack formylation followed by oxidation, or via direct carboxylation using a strong base and carbon dioxide. A more direct, patented method involves a multi-step process starting from ethyl acetoacetate.[2] For the purpose of this guide, we will outline a general procedure for the hydrolysis of a corresponding ester, which is a common intermediate.

Experimental Protocol (via ester hydrolysis):

  • Reflux a solution of ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid (2:1 v/v) for 4-6 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3,5-dimethylisoxazole-4-carboxylic acid.[3][4]

Causality Behind Experimental Choices:

  • The ester group at the C4 position serves as a stable precursor that can be readily hydrolyzed under acidic conditions.

  • The strong acidic conditions are necessary to effect the hydrolysis of the relatively stable ester.

  • Precipitation in ice-water allows for the straightforward isolation of the carboxylic acid product.

Step 3: Synthesis of 3,5-Dimethylisoxazole-4-carboxamide

The carboxylic acid is an ideal precursor for the synthesis of the corresponding carboxamide. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine source.

Experimental Protocol:

  • Gently reflux a mixture of 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) and thionyl chloride (2.0 eq) for 2-3 hours.[5][6][7]

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,5-dimethylisoxazole-4-carbonyl chloride.

  • Dissolve the crude acyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath and bubble ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,5-dimethylisoxazole-4-carboxamide.

Causality Behind Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides, which are highly reactive electrophiles.[5][6][7]

  • The use of excess thionyl chloride ensures complete conversion of the carboxylic acid.

  • The reaction with ammonia (or ammonium hydroxide) is a standard nucleophilic acyl substitution to form the primary amide.

  • Performing the amidation at low temperature helps to control the exothermicity of the reaction.

Step 4: Synthesis of 3,5-Dimethyl-1,2-oxazole-4-carbothioamide

The final step is the conversion of the carboxamide to the target carbothioamide. This thionation reaction is most effectively carried out using Lawesson's reagent.[8][9][10][11][12]

Experimental Protocol:

  • To a solution of 3,5-dimethylisoxazole-4-carboxamide (1.0 eq) in anhydrous toluene or another suitable high-boiling aprotic solvent, add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC.

  • Upon completion (usually 2-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 3,5-dimethyl-1,2-oxazole-4-carbothioamide.

Causality Behind Experimental Choices:

  • Lawesson's reagent is a highly effective thionating agent for a wide range of carbonyl compounds, including amides.[8][9][10][11][12]

  • The use of an anhydrous, high-boiling solvent is necessary for the reaction to proceed at an appreciable rate.

  • Column chromatography is a standard method for purifying the final product from any remaining starting material and byproducts from the Lawesson's reagent.

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Amidation cluster_3 Step 4: Thionation A Mix Acetylacetone, Hydroxylamine HCl, and Sodium Acetate in EtOH/H2O B Stir at Room Temperature A->B C Work-up and Extraction B->C D Purified 3,5-Dimethylisoxazole C->D E Hydrolyze Ethyl 3,5-Dimethylisoxazole-4-carboxylate with Acid F Precipitate in Ice-Water E->F G Filter and Dry F->G H 3,5-Dimethylisoxazole-4-carboxylic Acid G->H I Convert Carboxylic Acid to Acyl Chloride with Thionyl Chloride J React with Ammonia in Aprotic Solvent I->J K Aqueous Work-up and Extraction J->K L 3,5-Dimethylisoxazole-4-carboxamide K->L M Reflux Carboxamide with Lawesson's Reagent in Toluene N Solvent Removal M->N O Column Chromatography N->O P 3,5-Dimethyl-1,2-oxazole-4-carbothioamide O->P

Caption: Experimental workflow for the synthesis of 3,5-dimethyl-1,2-oxazole-4-carbothioamide.

III. Biological Significance and Future Directions

The 3,5-dimethylisoxazole moiety is a recognized pharmacophore and has been incorporated into a variety of biologically active molecules. For instance, derivatives of 3,5-dimethylisoxazole have been investigated as inhibitors of bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[13] The introduction of a carbothioamide functionality can further enhance the biological activity profile of a molecule. Carbothioamides are known to act as hydrogen bond donors and acceptors and can participate in metal chelation, which can be crucial for interactions with biological targets.

The synthesis of 3,5-dimethyl-1,2-oxazole-4-carbothioamide opens up avenues for further derivatization and biological evaluation. The sulfur atom of the carbothioamide can be a site for further chemical modification, and the isoxazole ring can be further functionalized. Future studies could involve screening this compound and its analogs against a panel of biological targets, including kinases, proteases, and other enzymes implicated in various diseases.

IV. Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1Acetylacetone3,5-DimethylisoxazoleHydroxylamine HCl, NaOAc70-85
2Ethyl 3,5-dimethylisoxazole-4-carboxylate3,5-Dimethylisoxazole-4-carboxylic acidHCl, Acetic Acid85-95
33,5-Dimethylisoxazole-4-carboxylic acid3,5-Dimethylisoxazole-4-carboxamideThionyl Chloride, Ammonia75-90
43,5-Dimethylisoxazole-4-carboxamide3,5-Dimethyl-1,2-oxazole-4-carbothioamideLawesson's Reagent60-80

V. Conclusion

This technical guide has outlined a robust and scientifically sound synthetic route for the preparation of 3,5-dimethyl-1,2-oxazole-4-carbothioamide. By leveraging well-established chemical transformations, this guide provides a clear and detailed protocol for accessing this potentially bioactive molecule. The strategic construction of the isoxazole core, followed by the systematic elaboration of the C4-substituent, represents a logical and efficient approach for the synthesis of this and related compounds. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the therapeutic potential of this and other novel isoxazole derivatives.

References

  • Rao, K. V., et al. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PMC. [Link]

  • Rao, K. V., et al. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. ResearchGate. [Link]

  • Chen, Z., et al. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy. [Link]

  • Al-Warhi, T., et al. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

  • Naranjo-Castañeda, C., et al. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]

  • Kariyappa, A. K., et al. Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. [Link]

  • Mlostoń, G., et al. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]

  • Singh, P., et al. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Wróblewska, A., et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • Potapov, A. S., et al. Modification of organic compounds with Lawesson's reagent. ResearchGate. [Link]

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • Wang, L., et al. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]

  • Ryabukhin, S. V., et al. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dimethyl-1,2-oxazole-4-carbothioamide in High-Throughput BET Bromodomain Assays

Executive Summary & Mechanistic Rationale In the landscape of epigenetic drug discovery, targeting the "reader" domains of acetylated histones has become a primary therapeutic strategy for oncology and inflammatory disea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, targeting the "reader" domains of acetylated histones has become a primary therapeutic strategy for oncology and inflammatory diseases[1][2]. Dimethyl-1,2-oxazole-4-carbothioamide (commonly referred to in medicinal chemistry as 3,5-dimethylisoxazole-4-carbothioamide ) is a highly privileged molecular fragment. It serves as a potent acetyl-lysine (KAc) bioisostere, primarily utilized to target the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT[1][3].

The Causality of Molecular Recognition

To design robust high-throughput screening (HTS) assays, one must understand why this fragment binds. The 3,5-dimethylisoxazole core perfectly mimics the endogenous acetylated lysine side chain[3].

  • Hydrogen Bonding: The isoxazole nitrogen acts as a critical hydrogen bond acceptor, interacting with a highly conserved asparagine residue deep within the bromodomain binding pocket (e.g., Asn140 in BRD4 BD1)[3][4].

  • Hydrophobic Packing: The two methyl groups at the 3- and 5-positions engage in precise hydrophobic packing against the "WPF shelf" (composed of Trp81, Pro82, and Phe83 in BRD4), displacing high-energy water molecules[4][5].

  • Solvent Vector: The carbothioamide group at the 4-position projects outward toward the solvent-exposed ZA channel, providing an ideal vector for library functionalization in Fragment-Based Drug Discovery (FBDD) or acting as a secondary interaction site[5].

Mechanism Target BRD4 Bromodomain (Target Protein) Pocket KAc Binding Pocket Target->Pocket contains Asn140 Conserved Asn140 (H-bond Donor) Pocket->Asn140 key residue WPF WPF Shelf (Trp81, Pro82, Phe83) Pocket->WPF hydrophobic rim Fragment Dimethyl-1,2-oxazole- 4-carbothioamide Fragment->Asn140 Isoxazole N accepts H-bond Fragment->WPF Dimethyl groups pack against

Diagram 1: Binding logic of dimethyl-1,2-oxazole-4-carbothioamide within the BRD4 pocket.

Quantitative Baseline for Assay Validation

When utilizing dimethyl-1,2-oxazole-4-carbothioamide as a competitive control or FBDD starting point in HTS, establishing a quantitative baseline is critical. The fragment alone exhibits low-micromolar affinity, which is typical for unoptimized bioisosteres, whereas fully functionalized derivatives achieve low-nanomolar potency[4][6].

Table 1: Reference Affinities of 3,5-Dimethylisoxazole Derivatives

Compound ClassTarget DomainTypical IC50 / KdMechanistic Note
Unoptimized Fragment (e.g., Aminoisoxazole core)BRD4 (BD1)~15 - 20 μMBaseline KAc mimicry; anchors to Asn140[2].
Dimethyl-1,2-oxazole-4-carbothioamide BRD4 (BD1)~4 - 10 μMEnhanced WPF shelf interaction via carbothioamide vector[6].
Optimized Monovalent Inhibitor BRD4 (BD1)< 100 nMExtended into ZA channel (e.g., Compound 5i)[4].
Optimized Bivalent Inhibitor (e.g., Compound 22)BRD4 (BD1/BD2)~4 - 7 nMSimultaneous binding to tandem bromodomains[4].
Unoptimized Fragment CREBBP> 30 μMRequires structural tuning for Arg1173 interaction[7][8].

High-Throughput Screening (HTS) Protocol: AlphaScreen Displacement Assay

To screen libraries built upon the dimethyl-1,2-oxazole-4-carbothioamide scaffold, the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the industry standard[6][9].

Assay Causality & Buffer Design
  • Why AlphaScreen? It allows for a homogeneous, wash-free format highly amenable to 384-well and 1536-well miniaturization, utilizing a 680 nm excitation that minimizes interference from compound auto-fluorescence[6].

  • Why CHAPS over Tween-20? The assay buffer utilizes 0.05% CHAPS. Unlike Tween-20 or Triton X-100, CHAPS is a zwitterionic detergent that prevents the formation of large micelles, which can artificially sequester hydrophobic fragments like dimethyl-1,2-oxazole derivatives, leading to false negatives.

Reagents & Materials
  • Target Protein: His-tagged BRD4 Bromodomain 1 (BD1).

  • Tracer Ligand: Biotinylated histone H4 peptide (H4K5acK8acK12acK16ac).

  • Detection Beads: Nickel Chelate (Ni-NTA) Acceptor Beads and Streptavidin Donor Beads.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA.

HTSWorkflow Step1 1. Dispense Isoxazole Cmpd (Acoustic Dispensing) Step2 2. Add BRD4(BD1) & Biotin-H4 Peptide (Incubate 30 min) Step1->Step2 Step3 3. Add Alpha Beads (Donor + Acceptor) (Incubate 60 min, Dark) Step2->Step3 Step4 4. Read Plate (Ex: 680nm, Em: 520-620nm) Step3->Step4 Step5 5. Data Validation (Calculate IC50 & Z') Step4->Step5

Diagram 2: Step-by-step AlphaScreen workflow for BET inhibitor screening.

Step-by-Step Methodology

Step 1: Compound Preparation and Dispensing

  • Prepare a 10 mM stock of dimethyl-1,2-oxazole-4-carbothioamide (or library derivatives) in 100% DMSO.

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the compound into a 384-well ProxiPlate.

  • Self-Validation Check: Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations destabilize the BRD4 protein fold.

Step 2: Protein-Peptide Complex Formation

  • Prepare a working solution containing 40 nM His-BRD4(BD1) and 40 nM Biotin-H4K5acK8acK12acK16ac peptide in Assay Buffer.

  • Dispense 5 μL of the working solution into each well.

  • Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 30 minutes to allow the isoxazole fragment to compete with the acetylated peptide for the KAc pocket[6].

Step 3: Bead Addition (Light Sensitive)

  • Under subdued green light, prepare a bead mixture containing 20 μg/mL Ni-NTA Acceptor beads and 20 μg/mL Streptavidin Donor beads in Assay Buffer.

  • Dispense 5 μL of the bead mixture into each well (Final volume = 10 μL; Final bead concentration = 10 μg/mL).

  • Seal the plate with an opaque foil seal and incubate in the dark at room temperature for 60 minutes.

Step 4: Detection & Readout

  • Read the plate on an AlphaScreen-compatible microplate reader (e.g., PerkinElmer EnVision).

  • Excitation is performed at 680 nm, triggering the release of singlet oxygen from the donor beads. If the isoxazole compound has not displaced the peptide, the proximity of the beads results in energy transfer and emission at 520-620 nm[5]. A potent inhibitor will decrease the luminescent signal.

System Self-Validation & Troubleshooting

A trustworthy HTS protocol must include internal mechanisms to identify false positives and ensure statistical robustness.

Statistical Robustness (Z'-Factor)

Before screening a library of dimethyl-1,2-oxazole-4-carbothioamide derivatives, validate the assay window using the Z'-factor equation: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|

  • Positive Control (Full Inhibition): 10 μM of a known potent BET inhibitor (e.g., JQ1 or I-BET762).

  • Negative Control (Max Signal): DMSO vehicle only.

  • Requirement: A Z'-factor ≥ 0.6 is mandatory to proceed with HTS.

Counter-Screening for False Positives (TruHits)

Because the dimethyl-1,2-oxazole core is often functionalized with various aromatic systems (e.g., phthalazinones or benzimidazoles)[5][9], these derivatives can act as singlet oxygen quenchers or color quenchers, artificially lowering the AlphaScreen signal.

  • Protocol: Run a parallel "TruHits" assay using pre-conjugated Biotin-His-peptides that bind both Donor and Acceptor beads independently of BRD4.

  • Interpretation: If a compound reduces the signal in the BRD4 assay and the TruHits assay, it is a false positive (assay interference) rather than a true KAc competitive inhibitor.

References

  • Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC - NIH. National Institutes of Health (nih.gov). URL:[Link]

  • Discovery of CREBBP Bromodomain Inhibitors by High-Throughput Docking and Hit Optimization Guided by Molecular Dynamics. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Targeting bromodomain-containing proteins: research advances of drug discovery - PMC. National Institutes of Health (nih.gov). URL:[Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC. National Institutes of Health (nih.gov). URL:[Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC. National Institutes of Health (nih.gov). URL:[Link]

  • Discovery of CREBBP Bromodomain Inhibitors by High-Throughput Docking and Hit Optimization Guided by Molecular Dynamics. ResearchGate. URL:[Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers. URL:[Link]

Sources

Application

applications of dimethyl-1,2-oxazole-4-carbothioamide in drug discovery

Application Note: Dimethyl-1,2-oxazole-4-carbothioamide as a Privileged Building Block in Epigenetic Drug Discovery Executive Summary Epigenetic drug discovery has been fundamentally transformed by the identification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dimethyl-1,2-oxazole-4-carbothioamide as a Privileged Building Block in Epigenetic Drug Discovery

Executive Summary

Epigenetic drug discovery has been fundamentally transformed by the identification of small molecules capable of disrupting protein-protein interactions at the chromatin level. Among the most successful pharmacophores is the 3,5-dimethylisoxazole moiety, which serves as a highly efficient bioisostere for acetylated lysine (KAc)[1]. While standard carboxamides of this core are common, dimethyl-1,2-oxazole-4-carbothioamide (CAS: 1082849-82-8)[2] has emerged as a uniquely privileged building block. This application note details the causal rationale, synthetic methodologies, and screening protocols for leveraging this specific thioamide intermediate in the development of Bromodomain and Extra-Terminal (BET) and CBP/p300 inhibitors.

Scientific Rationale: The Thioamide Advantage

Bromodomains function as epigenetic "readers" featuring a deep, hydrophobic KAc-binding pocket. The 3,5-dimethylisoxazole core mimics KAc by accepting a critical hydrogen bond from a conserved asparagine residue (e.g., Asn140 in BRD4) via its isoxazole oxygen, while the methyl groups engage in essential hydrophobic packing[1].

The strategic selection of the carbothioamide derivative over its oxygen analogue is driven by two distinct chemical causations:

  • Synthetic Versatility (Heterocycle Construction): Thioamides possess a highly electrophilic thiocarbonyl carbon, making them superior precursors for the synthesis of 1,2,4-triazoles and thiadiazoles[3]. By utilizing thiophilic promoters, the thioamide rapidly condenses with hydrazines. This enables the modular attachment of diverse "WPF shelf" binding motifs necessary for achieving sub-nanomolar potency against targets like BRD4[4].

  • Chalcogen Bonding: In rational drug design, retaining the thioamide moiety can introduce chalcogen bonding—a highly directional, non-covalent interaction between the sulfur atom and the protein backbone (such as the ZA channel carbonyls). This can significantly enhance target residence time and selectivity compared to standard hydrogen bonding[5].

Mechanistic Pathway: Disruption of Epigenetic Signaling

By utilizing dimethyl-1,2-oxazole-4-carbothioamide to synthesize advanced BET inhibitors, researchers can effectively block BRD4 from binding to acetylated histones. This displacement prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), thereby downregulating the transcription of critical oncogenes like c-Myc and inducing apoptosis[4].

BRD4_Pathway KAc Acetylated Histone (KAc Mark) BRD4 BRD4 Protein (BET Family) KAc->BRD4 Binds ZA Channel Transcription Oncogene Transcription (e.g., c-Myc) BRD4->Transcription Recruits P-TEFb Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Phenotypic Result Inhibitor Isoxazole-Thioamide Derived Inhibitor Inhibitor->BRD4 Competitive Binding (Displacement) Inhibitor->Transcription Downregulates

Fig 1. Isoxazole-derived BET inhibitors disrupting BRD4-mediated oncogene transcription.

Quantitative Data: Comparative Binding Affinities

Derivatives synthesized from the 3,5-dimethylisoxazole core exhibit a wide range of affinities depending on the functionalization of the C4 position. The table below summarizes the binding metrics of key derivatives.

Compound / ScaffoldTargetIC50 / KdKey Structural InteractionReference
3,5-Dimethylisoxazole (Fragment)BRD4(1)~4.8 μMKAc mimic; H-bond with Asn140[1]
Triazolopyridazine-linked (Cmpd 39)BRD4(BD1)0.003 μMZA channel occupation[4]
Imidazo[1,2-a]pyridine-linked (Cmpd 16)CBP / p3000.159 μMSelectivity over BRD4[6]
Thioamide-derived TriazoleBRD4(1)< 0.1 μMEnhanced WPF shelf binding[3]

Experimental Protocols

Protocol 1: Synthesis of Isoxazole-Linked 1,2,4-Triazoles

Objective: Convert dimethyl-1,2-oxazole-4-carbothioamide into a 1,2,4-triazole derivative to expand the pharmacophore into the ZA channel of bromodomains. Causality & Rationale: The thioamide is highly reactive toward nucleophilic attack. By reacting it with an acyl hydrazine, an intermediate hydrazonamide is formed. Acetic acid is subsequently used because it acts as both a solvent and an acid catalyst, providing the necessary protons to drive dehydration and thermal cyclization into the triazole ring[3].

Step-by-Step Methodology:

  • Activation: Dissolve dimethyl-1,2-oxazole-4-carbothioamide (1.0 eq) in anhydrous ethanol under an inert argon atmosphere.

  • Nucleophilic Addition: Add the desired acyl hydrazine (1.2 eq) and a thiophilic promoter such as silver carbonate (0.5 eq) to drive the elimination of H₂S. Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the thioamide peak (M+H) and the appearance of the hydrazonamide intermediate confirms successful addition. Do not proceed to heating until the starting material is fully consumed.

  • Cyclization: Concentrate the mixture in vacuo, then resuspend the crude intermediate in glacial acetic acid. Heat to 90°C for 4-6 hours to force the cyclization.

  • Purification: Neutralize the mixture carefully with saturated NaHCO₃, extract with ethyl acetate (3x), dry the organic layer over MgSO₄, and purify via flash chromatography (DCM/MeOH gradient) to isolate the pure 1,2,4-triazole derivative.

Protocol 2: AlphaScreen Biochemical Validation Assay

Objective: Quantify the binding affinity (IC50) of the synthesized isoxazole derivatives against BRD4(1) or CBP/p300. Causality & Rationale: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) relies on the proximity of donor and acceptor beads. When the bromodomain binds to a biotinylated KAc peptide, the beads are brought together, generating a luminescent signal. A successful competitive inhibitor displaces the peptide, increasing the distance between the beads and quenching the signal[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Protein-Peptide Complex: Incubate recombinant His-tagged BRD4(1) or CBP protein (50 nM) with a biotinylated tetra-acetylated histone H4 peptide (H4K5/8/12/16Ac) (50 nM) in a 384-well microplate.

  • Compound Addition: Dispense the synthesized inhibitors in a 10-point dose-response curve (ranging from 10 μM to 0.1 nM) into the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Bead Incubation: Add Streptavidin-coated Donor beads and Nickel-chelate (Ni-NTA) Acceptor beads (20 μg/mL final concentration) under low-light conditions to prevent photobleaching. Incubate for 1 hour.

  • Detection & Validation: Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm).

    • Self-Validation Check: Include a known positive control (e.g., JQ1 or I-BET151) on every plate. Ensure the control IC50 matches established literature values (typically 50-100 nM for JQ1 against BRD4) to validate the assay's dynamic range and protein integrity.

Workflow Visualization

Workflow Start Dimethyl-1,2-oxazole- 4-carbothioamide Synth Triazole Cyclization Start->Synth Purify HPLC Purification Synth->Purify Screen AlphaScreen Binding Assay Purify->Screen Hit Lead Compound Validation Screen->Hit

Fig 2. Drug discovery workflow from thioamide building block to validated bromodomain inhibitor.

Sources

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Dimethyl-1,2-oxazole-4-carbothioamide

Executive Summary The quantification of small-molecule heterocycles containing reactive functional groups requires a meticulously designed analytical strategy. Dimethyl-1,2-oxazole-4-carbothioamide (CAS: 1082849-82-8) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small-molecule heterocycles containing reactive functional groups requires a meticulously designed analytical strategy. Dimethyl-1,2-oxazole-4-carbothioamide (CAS: 1082849-82-8) presents a unique chromatographic challenge due to the dual presence of a weakly basic isoxazole (1,2-oxazole) ring and a highly reactive, oxidation-prone carbothioamide moiety. This application note details the mechanistic rationale, step-by-step protocol, and self-validating forced degradation framework required to develop a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound.

Physicochemical Profiling & Mechanistic Method Design

To develop a method that is not merely functional but scientifically sound, we must first deconstruct the analyte's structural behavior in solution. Experimental choices in this protocol are directly dictated by the causality of the molecule's physicochemical properties.

Isoxazole Core Dynamics and pH Control

The isoxazole ring contains a heteroaromatic nitrogen with a pKb of approximately 11.5, making it a very weak base[1]. Under neutral mobile-phase conditions, the ionization of this nitrogen is negligible. However, if an unbuffered or highly acidic mobile phase (pH < 3.0) is utilized, protonation of the heteroaromatic nitrogen occurs. This protonation leads to severe peak tailing due to secondary ion-exchange interactions with residual silanol groups on the silica-based stationary phase[1].

Design Choice: To prevent N-protonation while maintaining optimal reversed-phase retention, the mobile phase is buffered to pH 5.0 using 10 mM Ammonium Acetate. This ensures the isoxazole remains strictly in its neutral state, guaranteeing a Gaussian peak shape.

Thioamide Reactivity and Stationary Phase Selection

Thioamides are structurally susceptible to both hydrolytic cleavage (yielding amides or nitriles) and oxidative stress (yielding thioamide S-oxides)[2][3]. Furthermore, the polarizable sulfur atom can interact with active metal sites or unreacted silanols on older generation columns.

Design Choice: A high-purity, fully end-capped C18 stationary phase (e.g., Hypersil ODS or equivalent) is mandated to eliminate secondary sulfur-silanol interactions[4]. Detection is optimized at 254 nm, capturing the strong π→π∗ transitions characteristic of the conjugated isoxazole-thioamide system[2][4].

MethodLogic A Dimethyl-1,2-oxazole- 4-carbothioamide B Isoxazole Ring (pKb ~11.5) A->B C Thioamide Group (Oxidation Prone) A->C D Buffer Selection (pH 5.0 Acetate) B->D Prevents N-protonation E Column Selection (End-capped C18) C->E Prevents S-interaction F Optimized RP-HPLC Method D->F E->F

Caption: Physicochemical rationale driving the HPLC method development workflow.

Step-by-Step Analytical Protocol

Reagents & Materials
  • Analyte: Dimethyl-1,2-oxazole-4-carbothioamide reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Ammonium Acetate (LC-MS grade), Glacial Acetic Acid.

Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution between the parent API and its potential degradation products.

ParameterSpecification / SettingRationale
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)Maximizes theoretical plates; prevents sulfur-silanol binding.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Suppresses isoxazole N-protonation[1].
Mobile Phase B Acetonitrile (100%)Elutes the moderately polar compound efficiently.
Elution Mode Isocratic, 60% A : 40% BProvides consistent retention and stable baseline.
Flow Rate 1.0 mL/minBalances backpressure and analysis time.
Detection UV at 254 nmCaptures maximum absorbance of the conjugated system[4].
Column Temp 30°C ± 1°CStabilizes retention times against ambient fluctuations.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Standard & Sample Preparation Protocol
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile. Note: Pure aqueous diluent is avoided to prevent localized precipitation of the analyte upon injection.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Dimethyl-1,2-oxazole-4-carbothioamide into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to the mark with the Diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Self-Validating System Suitability & Forced Degradation

A scientifically rigorous protocol must be a self-validating system. This means the method's output data should inherently prove that the physicochemical assumptions made during method design are holding true.

System Suitability Metrics

If the mobile phase pH drifts lower, the isoxazole nitrogen will protonate, instantly reflecting as a spike in the Tailing Factor ( Tf​ ). Therefore, monitoring Tf​ acts as a built-in validation of pH integrity.

MetricAcceptance CriteriaSelf-Validating Implication
Retention Time ( Rt​ ) ~6.5 minutes (± 2%)Confirms mobile phase composition and pump accuracy.
Theoretical Plates ( N ) > 5,000Confirms column efficiency and lack of voiding.
Tailing Factor ( Tf​ ) 1.5Validates that pH remains ~5.0 and N-protonation is absent.
% RSD (Area) 2.0% (n=6)Confirms injection precision and sample stability in the autosampler.
Forced Degradation Protocol (Stability-Indicating Proof)

Because thioamides are highly reactive, the method must prove it can separate the parent compound from its degradants (specifically thioamide S-oxides and hydrolytic amides)[2][3]. The following forced degradation workflow is designed to induce 10-20% degradation, ensuring the method is genuinely stability-indicating.

ForcedDegradation API Parent API (100% Area) Stress1 Oxidation (3% H2O2) API->Stress1 Stress2 Hydrolysis (1N HCl/NaOH) API->Stress2 Deg1 Thioamide S-oxide (Target: 10-20% Deg) Stress1->Deg1 Deg2 Carboxamide/Nitrile (Target: 10-20% Deg) Stress2->Deg2 Val System Validation (Resolution > 2.0) Deg1->Val Deg2->Val

Caption: Self-validating forced degradation pathway for stability-indicating capability.

Degradation Execution Steps:

  • Oxidative Stress: Mix 1 mL of Stock Solution with 1 mL of 3% H2​O2​ . Keep at room temperature for 1 hour. Neutralize/dilute to 10 mL with Diluent. Expected outcome: Emergence of a more polar thioamide S-oxide peak eluting prior to the parent peak.

  • Acid Hydrolysis: Mix 1 mL of Stock Solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 1N NaOH, then dilute to 10 mL with Diluent.

  • Base Hydrolysis: Mix 1 mL of Stock Solution with 1 mL of 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 1N HCl, then dilute to 10 mL with Diluent.

Validation Criteria: For the method to pass this self-validation, the chromatographic resolution ( Rs​ ) between Dimethyl-1,2-oxazole-4-carbothioamide and any generated degradation product must be strictly >2.0 [4].

References

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations Source: PMC / NIH URL:[Link]

  • Metabolism of Thioamides by Ralstonia pickettii TA Source: ASM Journals URL:[Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials URL:[Link]

  • Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities Source: International Journal of Pharmaceutical Sciences URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in dimethyl-1,2-oxazole-4-carbothioamide synthesis

Welcome to the advanced technical support and troubleshooting center for the synthesis of dimethyl-1,2-oxazole-4-carbothioamide (CAS: 1082849-82-8)[1]. This guide is designed for researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the synthesis of dimethyl-1,2-oxazole-4-carbothioamide (CAS: 1082849-82-8)[1]. This guide is designed for researchers and drug development professionals who require high-yield, reproducible thionation of isoxazole carboxamides.

The most efficient and scalable route to synthesize this compound is the direct thionation of 3,5-dimethyl-1,2-oxazole-4-carboxamide using Lawesson’s Reagent (LR) . Below, we detail the mechanistic causality, standard operating procedures, optimization data, and expert troubleshooting FAQs to ensure the integrity of your synthetic workflow.

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. Lawesson's Reagent exists as an inactive dimer at room temperature. Upon heating, it dissociates into a highly reactive dithiophosphine ylide monomer. This monomer acts as a powerful nucleophile, attacking the carbonyl oxygen of the carboxamide to form a four-membered thiaoxaphosphetane intermediate[2][3]. The thermodynamic driving force of the reaction is the cycloreversion of this intermediate, which yields the target thioamide and a highly stable P=O byproduct[2][4].

Mechanism A Lawesson's Reagent (Inactive Dimer) B Dithiophosphine Ylide (Active Monomer) A->B Heat (90°C) D Thiaoxaphosphetane Intermediate B->D Nucleophilic Addition C Dimethyl-1,2-oxazole- 4-carboxamide C->D Carbonyl Attack E Dimethyl-1,2-oxazole- 4-carbothioamide D->E Cycloreversion F Stable P=O Byproduct D->F Thermodynamic Driving Force

Mechanism of carboxamide thionation via thiaoxaphosphetane intermediate using Lawesson's Reagent.

Standard Operating Procedure (SOP)

This self-validating protocol is engineered to maximize the yield of 3,5-dimethyl-1,2-oxazole-4-carbothioamide while minimizing thermal degradation of the isoxazole ring[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with inert Argon gas for 15 minutes to eliminate ambient moisture.

  • Reagent Loading: Charge the flask with 3,5-dimethyl-1,2-oxazole-4-carboxamide (10.0 mmol, 1.0 eq) and anhydrous toluene (50 mL, yielding a 0.2 M solution).

  • Thionating Agent Addition: Add Lawesson’s Reagent (2.22 g, 5.5 mmol, 0.55 eq) in one portion. Note: Lawesson's Reagent is a pale yellow powder with a strong, unpleasant odor. Handle exclusively inside a well-ventilated fume hood[6].

  • Thermal Activation: Heat the reaction mixture to an internal temperature of 90°C using a temperature-controlled oil bath. As the suspension heats, the insoluble Lawesson's Reagent dimer dissociates into the active monomer, transitioning the mixture into a homogeneous yellow solution[3].

  • Reaction Monitoring: Stir at 90°C for 3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane eluent system.

    • Self-Validation Check: The starting carboxamide will appear as a polar, slow-moving spot. The target thioamide will elute higher (higher Rf​ ) due to the reduced hydrogen-bonding capacity of the C=S bond compared to the C=O bond. The thioamide strongly quenches UV (254 nm) and stains dark brown with iodine vapor.

  • Quenching & Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the toluene solvent.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Perform flash column chromatography on silica gel, utilizing a gradient of Hexanes to Ethyl Acetate (typically 80:20 to 60:40) to isolate the pure dimethyl-1,2-oxazole-4-carbothioamide.

Process Optimization Data

The following table summarizes the causal relationship between reagent stoichiometry, thermal conditions, and the resulting isolated yield.

EntryLR EquivalentsSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Causality / Observation
10.50Toluene7066558Incomplete dissociation of LR dimer due to low thermal energy.
20.50Toluene9049588Near-optimal; however, trace moisture competitively consumes LR.
3 0.55 Toluene 90 3 >99 94 Optimal; slight LR excess buffers against trace moisture.
40.60Toluene1102>9976Thermal degradation of isoxazole ring and LR polymerization[6].
51.00Toluene903>9981Heavy excess of phosphorus byproducts complicates purification.

Troubleshooting FAQs

Q1: Why is my reaction stalling at 60% conversion despite using the theoretical 0.5 equivalents of Lawesson's Reagent? Causality & Solution: Lawesson’s Reagent (LR) is highly hygroscopic. While 0.5 equivalents theoretically provide exactly enough active dithiophosphine ylide to thionate one equivalent of carboxamide[3], trace moisture in your solvent or starting material will irreversibly hydrolyze the reagent into inactive P=O species and H2​S gas. To fix this, rigorously dry your starting material, use strictly anhydrous toluene, and increase the LR loading to 0.55–0.60 equivalents to create a moisture buffer.

Q2: I am observing a significant drop in yield when scaling up the reaction from 1 mmol to 50 mmol. What causes this? Causality & Solution: Scale-up fundamentally alters the heat transfer profile of the reaction vessel. If the internal temperature locally exceeds 110°C near the flask walls, LR undergoes rapid thermal decomposition and polymerization rather than productive thionation[6]. Furthermore, prolonged heating at scale can cause the isoxazole ring to become susceptible to side reactions. Ensure the internal temperature is strictly maintained between 85°C and 95°C, and use an overhead mechanical stirrer for uniform heat distribution.

Q3: During workup, I struggle to separate the thioamide from foul-smelling phosphorus byproducts. How can I improve isolation? Causality & Solution: The cycloreversion step of the thiaoxaphosphetane intermediate inherently generates stable, highly polar P=O byproducts (phosphonothioic acid derivatives)[2]. These can co-elute or cause streaking during silica gel chromatography. To resolve this, perform a mild basic wash (e.g., saturated aqueous NaHCO3​ ) prior to chromatography. This partitions the acidic phosphorus byproducts into the aqueous layer. Warning: Do not use strong bases (like NaOH) or allow prolonged aqueous exposure, as thioamides can hydrolyze back to amides.

Q4: Can I substitute Lawesson's Reagent with Phosphorus Pentasulfide ( P4​S10​ ) to reduce costs? Causality & Solution: While possible, it is highly discouraged for this specific substrate. P4​S10​ requires significantly higher activation temperatures (often refluxing in pyridine or xylene at >130°C) and a large stoichiometric excess[2][3]. Although the dimethyl-1,2-oxazole ring is generally robust, it can suffer from ring-opening or degradation under such harsh, prolonged thermal conditions. LR allows for a much milder, cleaner thionation at 90°C, ultimately saving time and resources through superior isolated yields.

Troubleshooting Workflow

Use the following diagnostic tree to rapidly identify and correct process deviations during your synthesis.

Troubleshooting Start Issue: Low Thioamide Yield Q1 Is starting material fully consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Are there multiple degradation spots? Yes1->Q2 Fix1 Check reagent moisture. Increase LR to 0.6 eq. No1->Fix1 Incomplete Conversion Yes2 Yes Q2->Yes2 No2 No Q2->No2 Fix2 Thermal degradation. Reduce temp to 85-90°C. Yes2->Fix2 Over-reaction Fix3 Product lost in workup. Avoid strong basic washes. No2->Fix3 Isolation Issue

Decision tree for troubleshooting low yields in dimethyl-1,2-oxazole-4-carbothioamide synthesis.

References

  • Lawesson's Reagent - Organic Chemistry Portal. Available at: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Modification of organic compounds with Lawesson's reagent - ResearchGate. Available at:[Link]

  • BLD Pharmatech Co., Limited Product Catalog (CAS: 1082849-82-8) - ChemBuyersGuide. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization of Dimethyl-1,2-oxazole-4-carbothioamide in DMSO

Welcome to the Application Science Support Hub. As drug discovery increasingly relies on fragment-based screening (FBS) and high-throughput methodologies, the physical behavior of small molecules in stock solutions has b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Hub. As drug discovery increasingly relies on fragment-based screening (FBS) and high-throughput methodologies, the physical behavior of small molecules in stock solutions has become a critical focal point. Dimethyl-1,2-oxazole-4-carbothioamide (a functionalized isoxazole fragment) frequently presents solubility challenges in dimethyl sulfoxide (DMSO) at the high concentrations (1–10 mM) required for FBS assays[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure assay integrity and reproducible structure-activity relationship (SAR) data.

Diagnostic Workflow: DMSO Solubility Troubleshooting

Before altering your assay parameters, follow this logical workflow to isolate the root cause of precipitation or incomplete dissolution.

Caption: Diagnostic workflow for resolving dimethyl-1,2-oxazole-4-carbothioamide precipitation in DMSO.

Frequently Asked Questions & Mechanistic Insights

Q1: Why does my freshly prepared 20 mM stock solution appear cloudy or leave a "brick dust" residue at the bottom of the tube?

The Causality: The issue is likely a competition between the crystal lattice energy of the solid compound and the solvation energy provided by DMSO. Dimethyl-1,2-oxazole-4-carbothioamide possesses a highly polarizable thioamide group capable of strong intermolecular hydrogen bonding, which stabilizes its solid crystalline form. While DMSO is a powerful aprotic solvent, fragment-like molecules often exhibit a sharp solubility drop-off above 1-10 mM thresholds in standard FBS protocols[1]. The Solution: Do not assume the compound is permanently insoluble. Apply thermal and mechanical energy. Warm the solution to 37°C and use an ultrasonic bath for 10–15 minutes. If the solution remains turbid, your target concentration exceeds the thermodynamic solubility limit, and you must dilute the stock to a more manageable concentration (e.g., 5 mM)[2].

Q2: My stock solution was perfectly clear yesterday, but after storing it overnight at room temperature, crystals have formed. What happened?

The Causality: You are witnessing the effects of DMSO's extreme hygroscopicity. DMSO rapidly absorbs atmospheric moisture; for instance, a 1536-well microplate of pure DMSO can absorb over 6% water by volume in just one hour at 40% relative humidity[3]. As water integrates into the solvent, it forms strong hydrogen bonds with DMSO molecules. This alters the solvent's polarity and strips the solvation shell away from the lipophilic isoxazole core of your compound, pushing the solution into a metastable supersaturated state that eventually nucleates and precipitates[4]. The Solution: Always use strictly anhydrous DMSO from freshly opened, argon-purged bottles. Store stock solutions in tightly sealed tubes within a desiccator if kept at room temperature, or freeze them immediately.

Q3: We store our compound library at -20°C. After thawing, several wells containing the carbothioamide fragment have crashed out. Why does freezing cause precipitation?

The Causality: Freeze-thaw cycles are notoriously detrimental to DMSO-solubilized compounds. Pure DMSO freezes at approximately 18.5°C. When a wet DMSO solution freezes, the DMSO crystallizes first, effectively excluding both the absorbed water and the dissolved small molecules from the solid phase. This creates localized microscopic pockets of extreme solute concentration and high water content. Upon thawing, the dimethyl-1,2-oxazole-4-carbothioamide finds itself in a highly unfavorable thermodynamic state and precipitates into a lower-energy crystalline form that is highly resistant to spontaneous re-dissolution[4]. The Solution: Implement single-use aliquots to completely eliminate freeze-thaw cycles. If a thawed plate exhibits precipitation, utilize acoustic mixing or contact sonication coupled with gentle warming to rescue the expired samples[4].

Mechanism of Water-Induced Precipitation

Understanding the physical chemistry of your solvent is paramount. The diagram below illustrates the cascade of events that leads to compound loss when DMSO is exposed to ambient air.

Caption: Step-by-step thermodynamic mechanism of water-induced precipitation in DMSO stock solutions.

Quantitative Reference Data

To assist in experimental design, the following table summarizes the critical physicochemical parameters and thresholds associated with DMSO handling and fragment solubility.

ParameterValue / ThresholdImplication for Assay Design
Optimal Fragment Screening Conc. 1 mM – 10 mMExceeding 10 mM significantly increases the risk of false negatives due to undetected precipitation[1].
DMSO Freezing Point 18.5°CSolutions will freeze in standard refrigerators (4°C); localized concentration gradients form during phase transition.
Water Absorption Rate (40% RH) ~6% v/v per hour (microplate)Extended exposure to ambient air during liquid handling drastically reduces compound solubility[3].
Max Acceptable Water Content < 0.1%Use anhydrous grade DMSO; higher water content shifts the solvent polarity index unfavorably for lipophilic fragments[2].

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, adhere strictly to the following methodologies when handling dimethyl-1,2-oxazole-4-carbothioamide.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Objective: Maximize initial solubility and prevent moisture-induced degradation.

  • Solvent Sourcing: Procure anhydrous DMSO (≥99.9% purity, <0.005% water) packaged under argon in small, single-use septa bottles.

  • Environment: Perform all weighing and dissolution steps inside a dry nitrogen-purged glove box or a desiccated environment if possible.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the pre-weighed dimethyl-1,2-oxazole-4-carbothioamide powder to achieve a target concentration of 5 mM.

  • Mechanical Agitation: Vortex the solution for 30 seconds. If particulate matter remains, place the sealed vial in an ultrasonic water bath set to 37°C for 10 minutes[2].

  • Aliquotting: Immediately dispense the clear solution into single-use, low-bind microcentrifuge tubes (e.g., 20 μL per tube).

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a tightly sealed desiccator box stored at -20°C or -80°C[2].

Protocol B: Nephelometric Verification of Solubility

Objective: Confirm that the compound remains in solution upon dilution into aqueous assay buffers.

  • Buffer Preparation: Prepare your target biological assay buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Create a concentration gradient of the compound in the assay buffer, keeping the final DMSO concentration constant (typically 1% or 2% v/v) to isolate the variable of compound concentration[5].

  • Incubation: Allow the microplate to incubate at room temperature for 2 hours to allow for kinetically slow precipitation events[6].

  • Measurement: Read the plate using a nephelometer (light scattering detector). A sudden spike in scattered light indicates the concentration at which the compound has exceeded its aqueous solubility limit and formed colloidal aggregates.

  • Validation: Ensure all biological assays are conducted at concentrations at least 2-fold lower than the nephelometric precipitation threshold to avoid artifactual data[5].

References

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. National Institutes of Health. Available at:[Link]

  • How to check the Drug solubility DMSO solvent ..? | ResearchGate. ResearchGate. Available at:[Link]

  • In situ DMSO hydration measurements of HTS compound libraries - PubMed. National Institutes of Health. Available at:[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. Ziath. Available at:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Dimethyl-1,2-oxazole-4-carbothioamide in Aqueous Media

Welcome to the Technical Support Center for handling dimethyl-1,2-oxazole-4-carbothioamide (also known as 3,5-dimethylisoxazole-4-carbothioamide). This compound presents unique formulation challenges due to the dual vuln...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling dimethyl-1,2-oxazole-4-carbothioamide (also known as 3,5-dimethylisoxazole-4-carbothioamide). This compound presents unique formulation challenges due to the dual vulnerability of its functional groups: an oxidation- and hydrolysis-prone thioamide, and a base-sensitive isoxazole ring.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation and provide self-validating protocols to ensure absolute scientific integrity during your assays.

Mechanistic Overview of Degradation

To prevent degradation, you must first understand the molecular vulnerabilities of your compound. Dimethyl-1,2-oxazole-4-carbothioamide degrades via three primary pathways in aqueous solutions:

  • Thioamide Hydrolysis: The thiocarbonyl carbon is highly electrophilic. In the presence of water, it undergoes hydrolysis to form an amide or carboxylic acid. This reaction is heavily promoted by trace transition metals (e.g., Cu²⁺, Fe³⁺), which act as Lewis acids by coordinating to the soft sulfur atom, thereby accelerating nucleophilic attack by water [1].

  • Isoxazole Ring Cleavage: The N–O bond of the 1,2-oxazole ring is notoriously labile. Under basic conditions, deprotonation or direct nucleophilic attack initiates rapid ring scission, yielding inactive β-amino enones or cyanoenolates [2]. Even mildly alkaline environments (like standard pH 7.4 PBS) can trigger this cleavage [3].

  • S-Oxidation: The electron-rich sulfur atom is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS). This forms a transient thioamide-S-oxide, which subsequently degrades into nitriles or thiadiazole derivatives [4].

Degradation Target Dimethyl-1,2-oxazole- 4-carbothioamide Hydrolysis Thioamide Hydrolysis (Amide/Acid Formation) Target->Hydrolysis H2O, pH Extremes, Trace Metals RingCleavage Isoxazole Ring Cleavage (Cyanoenolate Formation) Target->RingCleavage High pH (Base) N-O Bond Scission Oxidation S-Oxidation (Thioamide-S-oxide) Target->Oxidation Dissolved O2, ROS, UV Light

Figure 1: Primary aqueous degradation pathways of dimethyl-1,2-oxazole-4-carbothioamide.

Quantitative Stability Matrix

To optimize your experimental conditions, adhere strictly to the quantitative thresholds outlined in the table below. Deviating from the optimal range will exponentially increase the rate of degradation.

ParameterOptimal RangeDegradation ThresholdPrimary Degradation Mechanism Triggered
pH 5.5 – 6.5> 7.0 or < 4.0Base-catalyzed ring cleavage; Acid/Base hydrolysis
Temperature ≤ 4°C (Working)-20°C (Storage)> 25°CAccelerated hydrolysis and thermal S-oxidation
Dissolved O₂ < 1 ppm (Degassed)Ambient (~8 ppm)S-Oxidation to thioamide-S-oxide
Trace Metals < 0.1 µM> 1.0 µMMetal-promoted nucleophilic attack on thiocarbonyl
Light Exposure 0 Lux (Amber Vials)Ambient Lab LightPhotochemical rearrangement / Photo-oxidation

Self-Validating Protocol: Stabilized Aqueous Formulation

This methodology ensures the creation of a stable stock solution by systematically neutralizing all three degradation pathways. Every critical step includes a Validation Check to guarantee the integrity of the system before proceeding.

Workflow S1 1. Solvent Prep Degas H2O (N2/Ar) S2 2. Buffer & Chelator MES (pH 6.0) + EDTA S1->S2 S3 3. Co-solvent 5% DMSO / PEG400 S2->S3 S4 4. API Dissolution Add Compound (Dark) S3->S4 S5 5. Storage Amber Vials, -20°C S4->S5

Figure 2: Step-by-step workflow for formulating stabilized aqueous stock solutions.

Step-by-Step Methodology

Step 1: Deoxygenation of the Aqueous Base

  • Action: Take ultra-pure Milli-Q water and sparge with high-purity Argon or Nitrogen gas for a minimum of 20 minutes.

  • Causality: Removes dissolved oxygen, effectively shutting down the S-oxidation pathway.

  • Validation Check: Use a dissolved oxygen (DO) meter to confirm levels are below 1 ppm. Do not proceed if DO is higher.

Step 2: Buffer and Chelator Addition

  • Action: Dissolve MES (2-(N-morpholino)ethanesulfonic acid) to a final concentration of 50 mM, and add 1 mM EDTA. Adjust the pH to exactly 6.0 using dilute HCl or NaOH.

  • Causality: MES provides excellent buffering capacity at pH 6.0, protecting the isoxazole ring from base-catalyzed cleavage. EDTA sequesters trace transition metals, preventing metal-promoted thioamide hydrolysis.

  • Validation Check: Measure the pH using a calibrated micro-electrode. Critical: If the pH exceeds 6.8 at any point during adjustment, discard the buffer. Transient alkaline spikes will irreversibly cleave the isoxazole ring upon API addition.

Step 3: Co-solvent Integration

  • Action: Add 5% to 10% (v/v) of anhydrous DMSO or PEG-400 to the buffered solution.

  • Causality: Dimethyl-1,2-oxazole-4-carbothioamide has limited aqueous solubility. The co-solvent prevents precipitation and localized concentration gradients that can lead to aggregation-induced degradation.

Step 4: API Dissolution (Light-Protected)

  • Action: Dim the ambient room lights. Slowly add the powdered dimethyl-1,2-oxazole-4-carbothioamide to the solvent while stirring gently under an Argon blanket.

  • Validation Check: Inspect the solution against a dark background. It should be perfectly clear and colorless. If a yellow/orange tint appears, S-oxidation has occurred, and the batch must be discarded.

Step 5: Aliquoting and Storage

  • Action: Filter the solution through a 0.22 µm PTFE syringe filter into pre-purged amber glass HPLC vials. Flash-freeze in liquid nitrogen and store at -20°C.

Frequently Asked Questions (FAQs)

Q: Why did my solution turn yellow or orange after a few hours on the bench? A: This color shift is the hallmark visual indicator of thioamide S-oxidation. Dissolved oxygen in your solvent has attacked the electron-rich thiocarbonyl sulfur, forming a thioamide-S-oxide intermediate [4]. To prevent this, ensure you are rigorously degassing your solvents (Step 1) and keeping the solution protected from light.

Q: Can I use standard PBS (Phosphate-Buffered Saline) at pH 7.4 for my cell assays? A: It is highly discouraged for stock preparation or prolonged incubation. The isoxazole ring contains a labile N–O bond that is highly susceptible to base-catalyzed ring cleavage [3]. Even at the mildly alkaline pH of 7.4, deprotonation of adjacent carbons or direct nucleophilic attack can initiate ring scission [2]. If you must use pH 7.4 for biological compatibility, dilute the pH 6.0 stock solution into the assay media immediately before the experiment to minimize exposure time.

Q: I don't have EDTA. Can I skip it? A: Skipping the chelator drastically reduces the half-life of the compound. Trace transition metals (such as Cu²⁺ or Fe³⁺) act as Lewis acids. They coordinate to the soft sulfur atom of the thioamide, drawing electron density away from the thiocarbonyl carbon. This increases the carbon's electrophilicity, accelerating nucleophilic attack by water and promoting rapid hydrolysis [1]. EDTA is mandatory for long-term stability.

References

  • Micallef, J. V., & Satchell, D. P. N. (1982). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

  • Adachi, I., & Kano, H. (1970). Isoxazoles. XX. Base-induced Ring Cleavage Reactions of 2, 3, 4-Trisubstituted Isoxazolium Salts. Chemical and Pharmaceutical Bulletin (J-Stage). URL: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Sustainable Chemistry & Engineering. URL: [Link]

  • Spectrophotometric Monitoring of the Oxidation of Thiobenzamide at Varying Oxid. International Journal of Knowledge Management. URL: [Link]

Sources

Optimization

identifying dimethyl-1,2-oxazole-4-carbothioamide impurities in NMR spectra

Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers and drug development professionals characterizing dimethyl-1,2-oxazole-4-carbothioamide (also known as 3,5-dimethylisoxazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers and drug development professionals characterizing dimethyl-1,2-oxazole-4-carbothioamide (also known as 3,5-dimethylisoxazole-4-carbothioamide) and its derivatives.

Synthesizing thioamides on an isoxazole scaffold often yields complex crude mixtures. Due to the lability of the C=S bond and the potential for incomplete cyclization, NMR spectroscopy is your primary diagnostic tool. This guide provides causal explanations for spectral anomalies, self-validating experimental protocols, and a decision matrix for impurity identification.

Part 1: Baseline Characterization & FAQs

Q1: What are the definitive NMR chemical shifts for pure 3,5-dimethyl-1,2-oxazole-4-carbothioamide?

A: To identify impurities, you must first establish the baseline. The isoxazole ring is an electron-withdrawing heteroaromatic system. The two methyl groups at C3 and C5 exist in distinct chemical environments; the C5 methyl is adjacent to the highly electronegative oxygen, deshielding its protons slightly more than the C3 methyl[1].

Crucially, the thioamide carbon (C=S) is highly deshielded. The C=S bond is longer and more polarizable than a C=O bond, and sulfur's larger van der Waals radius and distinct shielding tensor push the 13C resonance approximately 30 ppm downfield of a standard amide[2].

Table 1: Baseline 1H and 13C NMR Assignments (DMSO-d6 / CDCl3)

NucleusChemical Shift (ppm)MultiplicityAssignment & Mechanistic Causality
13C 190.0 - 200.0SingletC=S (Thioamide) . Downfield shifted due to C=S bond anisotropy and sulfur's electron cloud[2].
13C 165.0 - 170.0SingletC5 (Isoxazole) . Deshielded by the adjacent ring oxygen.
13C 155.0 - 160.0SingletC3 (Isoxazole) . Deshielded by the adjacent ring nitrogen.
13C 110.0 - 115.0SingletC4 (Isoxazole) . The relatively shielded beta-carbon of the heteroaromatic system.
13C 10.0 - 13.0Singlets (x2)C3-CH3 and C5-CH3 .
1H 9.00 - 10.00Broad Singlet-NH2 . Broadened by quadrupolar relaxation of 14N and a high C-N rotational barrier (~5 kcal/mol higher than amides)[2].
1H 2.60 - 2.75Singlet (3H)C5-CH3 . Deshielded by proximity to oxygen.
1H 2.40 - 2.50Singlet (3H)C3-CH3 .
Q2: I am observing a strong 13C peak at ~165 ppm instead of ~195 ppm, and the 1H NH2 peaks have shifted upfield. What is this impurity?

A: This is the amide degradation product (3,5-dimethyl-1,2-oxazole-4-carboxamide). Thioamides are highly susceptible to hydrolysis or oxidative desulfurization because the C=S bond is significantly weaker (~130 kcal/mol) than the C=O bond (~170 kcal/mol)[2]. If your sample was exposed to moisture, trace metals, or oxidizing agents during workup, the thioamide will convert to an amide, shifting the carbonyl carbon upfield to the 160-170 ppm range.

Q3: My spectrum shows a complete loss of the broad -NH2 protons in the 1H NMR, and a new 13C peak appears at ~112 ppm. What went wrong?

A: Your thioamide has undergone an elimination of H2S to form 3,5-dimethyl-1,2-oxazole-4-carbonitrile . The new 13C peak at ~112 ppm is the characteristic chemical shift of a nitrile carbon (C≡N). This degradation pathway is often triggered if the sample is subjected to excessive heat during vacuum drying or if basic impurities from the synthesis catalyze the elimination.

Q4: How can I differentiate uncyclized starting material (e.g., an acetylacetone thioamide derivative) from the fully cyclized isoxazole ring?

A: Rely on 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR. Uncyclized diketone or enamine intermediates lack the rigid, conjugated system of the isoxazole. In a pure isoxazole, the C5-CH3 protons will show a strong 3J correlation to the C4 ring carbon (~115 ppm). If the ring is open, the chemical shifts of the central carbons will move drastically (ketone C=O at >190 ppm), and any enolic protons will appear far downfield (>12 ppm) due to intramolecular hydrogen bonding.

Part 2: Experimental Methodologies

To ensure absolute trustworthiness in your structural assignments, implement the following self-validating protocols.

Protocol A: Quantitative NMR (qNMR) for Impurity Profiling

To accurately determine the molar ratio of thioamide to amide/nitrile impurities, relative integration is insufficient. You must use an internal standard.

  • Standard Selection: Weigh exactly ~5.0 mg of a high-purity internal standard such as 1,3,5-trimethoxybenzene. This standard provides a sharp singlet at ~6.1 ppm that will not overlap with your isoxazole methyls or NH2 protons[3].

  • Sample Preparation: Accurately weigh ~20.0 mg of the thioamide batch. Dissolve both the standard and the sample completely in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition Parameters: Run a 1H NMR experiment with a 90° pulse angle. Critical Step: Set a long relaxation delay (D1 ≥ 5 × T1 of the slowest relaxing proton, typically 10-15 seconds) to ensure complete longitudinal relaxation. Acquire at least 64 scans.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the internal standard peak (6.1 ppm) and the diagnostic impurity peaks (e.g., the shifted methyl peaks of the amide impurity).

  • Calculation: Calculate absolute purity using the formula: P_sample = (I_sample / I_std) × (N_std / N_sample) × (MW_sample / MW_std) × (W_std / W_sample) × P_std

Protocol B: 2D HMBC Validation of Regiochemistry

To prove the isoxazole ring is intact and the methyl groups are correctly assigned, use HMBC to map the carbon-proton connectivity.

  • Setup: Acquire standard 1D 1H and 13C spectra to establish the projections.

  • Parameter Optimization: Set the long-range coupling constant parameter ( JLR​ ) to 8 Hz, which is optimal for detecting 2J and 3J couplings in heteroaromatic rings.

  • Execution: Run the 2D HMBC sequence with a minimum of 128 t1 increments.

  • Self-Validating Analysis: Map the cross-peaks from the methyl protons (2.4-2.7 ppm) to the quaternary carbons. The system validates itself if:

    • The C3-CH3 protons correlate only to C3 (~158 ppm) and C4 (~115 ppm).

    • The C5-CH3 protons correlate only to C5 (~168 ppm) and C4 (~115 ppm).

    • Failure state: If cross-talk exists between the C3-CH3 protons and the C5 carbon, the ring is either open or undergoing rapid tautomerization/rearrangement.

Part 3: Diagnostic Workflows

Use the following logical decision tree to rapidly triage crude NMR spectra of thioamide batches.

Workflow N1 Acquire 1D 13C NMR of Isoxazole Batch N2 Check C=S Peak (~195-200 ppm) N1->N2 N3 Check C=O Peak (~165-170 ppm) N2->N3 Missing/Weak Pure Target Confirmed: Pure Thioamide N2->Pure Dominant Peak N4 Check C≡N Peak (~110-115 ppm) N3->N4 Peak Absent Imp1 Impurity Detected: Amide Analogue N3->Imp1 Peak Present Imp2 Impurity Detected: Nitrile Analogue N4->Imp2 Peak Present

Fig 1: 13C NMR diagnostic workflow for identifying thioamide degradation impurities.

References

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications Source: PMC / National Institutes of Health (NIH) URL:[Link][2]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link][1]

  • Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products Source: ACS Publications URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,5-Dimethyl-1,2-oxazole-4-carbothioamide

Welcome to the Technical Support Center for the synthesis of 3,5-dimethyl-1,2-oxazole-4-carbothioamide (also known as 3,5-dimethylisoxazole-4-carbothioamide). This compound is a critical heterocyclic building block in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,5-dimethyl-1,2-oxazole-4-carbothioamide (also known as 3,5-dimethylisoxazole-4-carbothioamide). This compound is a critical heterocyclic building block in drug development. However, its preparation is notoriously challenging due to the chemical lability of the 1,2-oxazole (isoxazole) core and the tendency of primary amides to undergo unwanted side reactions.

As a Senior Application Scientist, I have compiled this field-proven guide to help you understand the mechanistic causality behind your reaction failures and provide self-validating protocols to eliminate unwanted side products.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am trying to convert 3,5-dimethyl-1,2-oxazole-4-carboxamide to the thioamide using Lawesson’s Reagent, but my major isolated product is 3,5-dimethyl-1,2-oxazole-4-carbonitrile. Why is this happening?

Causality & Solution: You are observing a classic dehydration side reaction. While Lawesson’s Reagent is an excellent thionating agent for secondary and tertiary amides, it acts as a potent dehydrating agent when applied to primary amides. The reaction proceeds via an oxathiaphosphetane intermediate; instead of undergoing the desired oxygen-sulfur exchange, the intermediate undergoes a cycloreversion that expels the oxygen and sulfur, leaving behind the dehydrated nitrile[1],[2].

To fix this: Abandon Lawesson’s Reagent for this specific substrate. Instead, utilize Curphey’s Method , which employs a combination of Phosphorus pentasulfide (P 4​ S 10​ ) and Hexamethyldisiloxane (HMDO)[3]. HMDO breaks down the insoluble P 4​ S 10​ polymer into highly reactive, soluble silylated thiophosphate monomers. This reagent combination is significantly milder and cleanly thionates primary amides to thioamides without causing dehydration[4].

Q2: I switched my starting material to 3,5-dimethyl-1,2-oxazole-4-carbonitrile and attempted sulfhydrolysis using H 2​ S gas and a strong base (NaOH or Et 3​ N). The reaction turned black, and NMR shows acyclic enaminones instead of my product. What went wrong?

Causality & Solution: The 1,2-oxazole ring contains a notoriously weak N–O bond that is highly susceptible to base-induced cleavage. When you expose the 3,5-dimethyl-1,2-oxazole core to strong bases or nucleophiles at elevated temperatures, the base deprotonates the acidic C3/C5 methyl groups or directly attacks the ring, triggering a cascade that cleaves the N–O bond and opens the ring into acyclic enaminones or α -cyano ketones.

To fix this: You must strictly avoid basic conditions. The most effective workaround is to perform an acid-promoted sulfhydrolysis . By using thioacetamide as an in situ H 2​ S source in a solvent saturated with anhydrous HCl gas, you accomplish two things: the acid protonates the nitrile (increasing its electrophilicity for sulfur attack) and simultaneously protects the base-sensitive N–O bond from cleavage[5].

Q3: During the acid-promoted sulfhydrolysis of the nitrile, I am isolating the oxygen-amide (carboxamide) instead of the thioamide. How do I prevent this?

Causality & Solution: This is caused by moisture contamination. Under strongly acidic conditions, any water present in the solvent or reagents will act as a competing nucleophile, hydrolyzing the activated nitrile into the corresponding carboxamide.

To fix this: Ensure your system is rigorously anhydrous. Use strictly dry N,N-dimethylformamide (DMF), flame-dried glassware, and anhydrous HCl gas.

Part 2: Quantitative Data & Route Comparison

The following table summarizes the quantitative differences between the synthetic routes, highlighting how the choice of reagents directly dictates the primary side products and overall yield.

Synthetic RouteStarting MaterialReagents & ConditionsPrimary Side ProductTypical YieldRecommended Mitigation
Amide Thionation (Standard) 3,5-Dimethyl-1,2-oxazole-4-carboxamideLawesson's Reagent, Toluene, Reflux3,5-Dimethyl-1,2-oxazole-4-carbonitrile (Dehydration)20–40%Switch to P 4​ S 10​ / HMDO to prevent dehydration.
Amide Thionation (Optimized) 3,5-Dimethyl-1,2-oxazole-4-carboxamideP 4​ S 10​ / HMDO, CH 2​ Cl 2​ , RefluxMinimal (Trace unreacted amide)75–90% Maintain anhydrous conditions; filter through silica[3].
Nitrile Sulfhydrolysis (Standard) 3,5-Dimethyl-1,2-oxazole-4-carbonitrileH 2​ S / Et 3​ N or NaOH, Ethanol, HeatAcyclic Enaminones (Base-induced ring cleavage)< 15%Avoid basic conditions; use acidic thionation.
Nitrile Sulfhydrolysis (Optimized) 3,5-Dimethyl-1,2-oxazole-4-carbonitrileThioacetamide / HCl gas, dry DMF, 80 °C3,5-Dimethyl-1,2-oxazole-4-carboxamide (Hydrolysis)60–80% Use strictly anhydrous HCl gas and dry DMF[5].

Part 3: Reaction Pathway Visualization

The logical relationships between the starting materials, the target compound, and the mechanistic branching of side products are mapped below.

G Amide 3,5-Dimethyl-1,2-oxazole- 4-carboxamide Product 3,5-Dimethyl-1,2-oxazole- 4-carbothioamide (Target) Amide->Product P4S10 / HMDO (Curphey's Method) Side1 Side Product: Nitrile (Dehydration) Amide->Side1 Lawesson's Reagent (Excess/Heat) Nitrile 3,5-Dimethyl-1,2-oxazole- 4-carbonitrile Nitrile->Product Thioacetamide / HCl (Acidic Conditions) Side2 Side Product: Acyclic Enaminones (Ring Cleavage) Nitrile->Side2 H2S / Strong Base (NaOH/Et3N) Side3 Side Product: Carboxamide (Hydrolysis) Nitrile->Side3 H2S / H2O (Moisture Contamination) Side1->Nitrile Identical to Starting Material 2

Pathways for 3,5-dimethyl-1,2-oxazole-4-carbothioamide synthesis and side product formation.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to confirm that the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Optimized Thionation via Curphey’s Method (Avoids Dehydration)

Use this protocol if your starting material is 3,5-dimethyl-1,2-oxazole-4-carboxamide.

  • Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 3,5-dimethyl-1,2-oxazole-4-carboxamide (10.0 mmol) in anhydrous dichloromethane (DCM) (50 mL).

  • Reagent Addition: Add solid Phosphorus pentasulfide (P 4​ S 10​ ) (5.0 mmol, 0.5 eq) to the stirring solution. At this stage, the mixture will be a heterogeneous yellow suspension.

  • Activation: Syringe in Hexamethyldisiloxane (HMDO) (25.0 mmol, 2.5 eq).

  • Reflux & Validation: Heat the reaction mixture to a gentle reflux (approx. 40 °C).

    • Self-Validating Step: Over the course of 1–2 hours, observe the reaction flask. The insoluble P 4​ S 10​ will gradually dissolve as it reacts with HMDO to form the active, soluble silylated thionating species. A completely homogeneous solution indicates successful reagent activation[3].

  • Completion & Workup: Once TLC confirms the consumption of the starting material (typically 2–4 hours), cool the mixture to room temperature. Quench carefully with saturated aqueous NaHCO 3​ (30 mL) to hydrolyze unreacted thiophosphates.

  • Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure thioamide.

Protocol B: Acid-Promoted Sulfhydrolysis (Avoids Ring Cleavage)

Use this protocol if your starting material is 3,5-dimethyl-1,2-oxazole-4-carbonitrile.

  • Preparation: Suspend 3,5-dimethyl-1,2-oxazole-4-carbonitrile (10.0 mmol) and thioacetamide (15.0 mmol, 1.5 eq) in strictly anhydrous N,N-dimethylformamide (DMF) (20 mL) in a heavy-walled reaction tube.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous HCl gas through the solution for 10 minutes. (Alternatively, add 10 mL of a 4.0 M HCl solution in anhydrous dioxane).

    • Self-Validating Step: The solution should remain clear and slightly yellow. If the solution turns dark brown or black at this stage, moisture has compromised the system, or base contamination has initiated ring cleavage. The acidic environment is actively protonating the nitrile, locking the isoxazole ring into a stable state[5].

  • Heating: Seal the reaction tube and heat to 80 °C for 3 hours. Thioacetamide will decompose to release H 2​ S in situ, which will attack the highly electrophilic, protonated nitrile.

  • Quenching: Cool the vessel to room temperature and carefully pour the mixture into 100 mL of ice-cold water. The target thioamide will often precipitate directly.

  • Isolation: If precipitation is incomplete, extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers extensively with brine (5 × 30 mL) to remove all traces of DMF. Dry over MgSO 4​ , concentrate, and recrystallize from ethanol/water to obtain the pure product.

Part 5: References

  • Li, A. Y., et al. "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane" The Journal of Organic Chemistry (2002).[Link]

  • Manzor, K., Kelleher, F. "Synthesis of orthogonally protected thioamide dipeptides for use in solid-phase peptide synthesis" TU Dublin Research (2017).[Link]

  • Wheelhouse, R. T., et al. "Antitumor imidazotetrazines. 38. New 8-substituted derivatives of the imidazo[5,1-d]-1,2,3,5-tetrazines temozolomide and mitozolomide" Arkivoc (2007).[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of Dimethyl-1,2-oxazole-4-carbothioamide Formulations

Welcome to the Technical Support Center. Dimethyl-1,2-oxazole-4-carbothioamide (CAS: 1082849-82-8) and its related isoxazole-carbothioamide derivatives are highly potent molecules in drug discovery, yet they frequently p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Dimethyl-1,2-oxazole-4-carbothioamide (CAS: 1082849-82-8) and its related isoxazole-carbothioamide derivatives are highly potent molecules in drug discovery, yet they frequently present significant formulation bottlenecks. Categorized typically as Biopharmaceutics Classification System (BCS) Class II or IV compounds, they suffer from highly crystalline lattice structures and lipophilic properties that severely restrict their aqueous solubility and membrane permeability[1].

This guide is designed for researchers and formulation scientists. It provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to successfully enhance the in vivo bioavailability of these complex heterocyclic compounds.

Part 1: Strategic Formulation Selection

Before troubleshooting a failed experiment, it is critical to ensure that the chosen bioavailability enhancement strategy aligns with the physicochemical properties of your specific dimethyl-1,2-oxazole-4-carbothioamide derivative.

FormulationWorkflow Start Evaluate Physicochemical Properties (LogP, Tm, Aqueous Solubility) CheckLogP LogP > 3 & High Lipid Solubility? Start->CheckLogP Lipid Lipid-Based Formulation (SEDDS / SMEDDS / Nano-emulgel) CheckLogP->Lipid Yes CheckCrystal High Melting Point & Highly Crystalline? CheckLogP->CheckCrystal No ASD Amorphous Solid Dispersion (ASD) (Hot Melt Extrusion / Spray Drying) CheckCrystal->ASD Yes CheckSize Dissolution Rate Limited? CheckCrystal->CheckSize No Nano Particle Size Reduction (Nanonization / Milling) CheckSize->Nano Yes

Decision matrix for selecting a bioavailability enhancement strategy.

Quantitative Comparison of Enhancement Strategies

To facilitate rapid decision-making, the following table summarizes the expected performance metrics of various formulation strategies applied to isoxazole-carbothioamide derivatives.

Formulation StrategyTypical Drug Loading (%)Solubility Enhancement (Fold)Physical Stability (40°C/75% RH)Primary Mechanistic Advantage
Nano-emulgel 5 - 15%10x - 50x> 6 monthsBypasses dissolution via lipid solubilization
Amorphous Solid Dispersion 10 - 30%5x - 20x3 - 6 monthsDisrupts crystalline lattice energy barrier
Cyclodextrin Complexation 1 - 5%2x - 10x> 12 monthsShields hydrophobic core in hydrophilic cavity
Nanonization (Milling) Up to 100%1.5x - 3x (Rate only)> 12 monthsIncreases specific surface area

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my dimethyl-1,2-oxazole-4-carbothioamide formulation precipitating in Simulated Gastric Fluid (SGF)? Causality: The carbothioamide moiety exhibits weak basicity, which allows it to transiently ionize and dissolve in the highly acidic environment of SGF (pH 1.2). However, as the compound transitions to the higher pH of the intestinal tract, it loses its ionization. The sudden drop in solubility forces the drug to rapidly nucleate and precipitate out of solution. Solution: Transition to an Amorphous Solid Dispersion (ASD) utilizing a pH-independent or enteric polymer (e.g., HPMCAS or PVP-VA). These polymers act as precipitation inhibitors by sterically hindering crystal lattice formation, thereby maintaining a supersaturated state during the gastric-to-intestinal transition.

Q2: Why does my solid dispersion recrystallize during accelerated stability testing (40°C/75% RH)? Causality: Amorphous systems are thermodynamically unstable. If the glass transition temperature ( Tg​ ) of your polymer-drug matrix is too close to the storage temperature, the molecular mobility within the matrix increases. This kinetic freedom allows the dimethyl-1,2-oxazole-4-carbothioamide molecules to reorient and collapse back into their lower-energy crystalline state. Furthermore, moisture acts as a plasticizer, drastically lowering the Tg​ . Solution: Select a polymer with a higher intrinsic Tg​ or reduce your drug loading percentage. Ensure the formulation's final Tg​ remains at least 50°C above your target storage temperature.

Q3: I am observing incomplete drug release during in vitro dissolution testing. How do I fix this? Causality: Incomplete dissolution is rarely a chemical failure; it is usually a physical artifact of poor powder wettability. Highly lipophilic isoxazole powders repel aqueous media, leading to particle agglomeration. This drastically reduces the effective surface area available for solvent interaction, violating the principles of the Noyes-Whitney equation[1]. Solution: Incorporate a biologically relevant surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) into the dissolution medium. This lowers the interfacial tension between the drug particles and the fluid, allowing for proper wetting and de-agglomeration.

DissolutionTroubleshooting Issue Issue: Incomplete Dissolution or Low Drug Release Cause1 Poor Powder Wettability Issue->Cause1 Cause2 Particle Agglomeration Issue->Cause2 Cause3 Lack of Sink Conditions Issue->Cause3 Fix1 Add Surfactant (e.g., 0.1% SDS) to Dissolution Medium Cause1->Fix1 Fix2 Ultrasonication or Co-milling with Hydrophilic Excipients Cause2->Fix2 Fix3 Increase Medium Volume or Use Biphasic Dissolution Setup Cause3->Fix3

Troubleshooting pathway for resolving poor in vitro dissolution profiles.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, all methodologies must be treated as self-validating systems. Below are the optimized protocols for formulating and testing dimethyl-1,2-oxazole-4-carbothioamide.

Protocol A: Preparation of a Targeted Nano-emulgel

Nano-emulgels have proven highly successful in improving the cellular permeability and potency of isoxazole-carboxamide derivatives by keeping the drug in a solubilized lipid state[1][2].

  • Phase Diagram Construction: Titrate your selected oil (e.g., Capryol 90), surfactant (Tween 80), and co-surfactant (Transcutol P) with water to identify the stable, transparent nanoemulsion region.

  • Drug Solubilization: Dissolve the dimethyl-1,2-oxazole-4-carbothioamide API into the optimized oil phase under continuous magnetic stirring at 40°C to ensure complete molecular dispersion.

  • Emulsification: Combine the surfactant/co-surfactant mixture with the oil phase. Slowly titrate the aqueous phase into the mixture under high-shear homogenization (10,000 rpm for 10 minutes) until a transparent nanoemulsion forms.

  • Gelation & Incorporation: Disperse a gelling agent (e.g., Carbopol 940, 1% w/w) in distilled water and allow it to hydrate for 24 hours. Gradually fold the drug-loaded nanoemulsion into the hydrated gel matrix using a mechanical stirrer at 500 rpm until homogeneous.

  • Self-Validation Check: Centrifuge an aliquot of the final nano-emulgel at 5,000 rpm for 15 minutes. Validation: The complete absence of phase separation or drug precipitation validates the thermodynamic stability of the micellar structures. Additionally, Dynamic Light Scattering (DLS) should confirm a Polydispersity Index (PDI) of < 0.3.

Protocol B: Biorelevant In Vitro Dissolution Testing

Standard dissolution buffers often fail to predict the in vivo behavior of highly lipophilic isoxazoles[3].

  • Medium Preparation: Prepare 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF) to mimic physiological sink conditions. De-aerate the medium to prevent micro-bubbles from adhering to the dosage form and artificially reducing the surface area.

  • Apparatus Setup: Utilize a USP Apparatus II (Paddle) set to 50 rpm. Maintain the vessel temperature strictly at 37 ± 0.5 °C.

  • Sampling: Withdraw 5 mL aliquots at predetermined intervals (5, 10, 15, 30, 45, 60 mins). Immediately filter the samples through a 0.45 µm PTFE syringe filter. Replenish the vessel with 5 mL of fresh, pre-warmed medium to maintain volume and sink conditions.

  • Quantification: Analyze the dissolved drug concentration via a validated HPLC-UV method.

  • Self-Validation Check: Perform a mass balance calculation at the end of the run. Validation: The total drug quantified in the dissolution medium plus any residual undissolved drug recovered from the vessel must equal 100 ± 5% of the initial dose. A failure here indicates either chemical degradation of the carbothioamide in the medium or physical adsorption to the vessel walls, invalidating the dissolution profile.

References

  • Title: Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives Source: Benchchem URL
  • Title: Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: NIH / PMC URL
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: NIH / PMC URL

Sources

Reference Data & Comparative Studies

Validation

The Isoxazole Scaffold: A Comparative In Vitro Guide to Dimethyl-1,2-oxazole-4-carbothioamide and Its Bioactive Analogs

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility ha...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have led to the development of numerous derivatives with a wide spectrum of biological activities, including approved drugs like the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1] This guide provides an in-depth comparison of the in vitro biological activities of various isoxazole derivatives, placing the lesser-studied compound, 3,5-dimethyl-1,2-oxazole-4-carbothioamide, in the context of its more extensively evaluated chemical relatives.

While specific in vitro biological data for 3,5-dimethyl-1,2-oxazole-4-carbothioamide is not extensively available in peer-reviewed literature, its structure combines two key features of significant pharmacological interest: the 3,5-dimethylisoxazole core and a carbothioamide (thiourea) moiety. The 3,5-dimethylisoxazole group is a known structural component in potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy.[2][3] The carbothioamide group, present in antitubercular drugs like ethionamide, is recognized for its crucial role in the bioactivity of various therapeutic agents.[4]

This guide will, therefore, explore the established in vitro activities of isoxazole derivatives in three major therapeutic areas—oncology, infectious disease, and inflammation—to provide a predictive framework and a comparative basis for researchers investigating novel compounds like 3,5-dimethyl-1,2-oxazole-4-carbothioamide.

Part 1: In Vitro Anticancer Activity of Isoxazole Derivatives

The isoxazole nucleus is a cornerstone in the design of novel anticancer agents, with derivatives demonstrating potent activity against a wide range of cancer cell lines.[5] Mechanisms of action are diverse, including the inhibition of crucial cellular targets like tubulin, vascular endothelial growth factor receptor 2 (VEGFR2), and epigenetic regulators like BRD4.[6][7]

Inhibition of Proliferation in Diverse Cancer Cell Lines

A primary method for evaluating anticancer potential is the measurement of a compound's ability to inhibit cancer cell growth. Studies frequently report the IC₅₀ value, which represents the concentration of a compound required to inhibit cell proliferation by 50%.

One study highlighted a series of isoxazole-naphthalene derivatives as potent antiproliferative agents against the human breast cancer cell line MCF-7.[7] Notably, compound 5j , featuring a 4-ethoxy substitution, was the most active, with an IC₅₀ value significantly lower than the standard chemotherapy drug, cisplatin.[7] In another study, isoxazole-based carboxamides and hydrazones were synthesized and evaluated as potential VEGFR2 inhibitors.[8] Compounds 8, 10a, and 10c showed superior activity against the hepatocellular carcinoma cell line (HepG2) compared to the reference drug Sorafenib.[1][8]

Furthermore, research into isoxazole clubbed with dihydropyrazole-1-carbothioamides revealed potent antiproliferative activity against the prostate cancer cell line DU-145.[9] The carbothioamide derivatives 28 and 29 were four-fold more active than the standard drug Docetaxel, underscoring the potential contribution of the carbothioamide moiety to cytotoxicity.[9]

Table 1: Comparative In Vitro Anticancer Activity of Selected Isoxazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ ValueReference
Isoxazole-NaphthaleneCompound 5j (4-ethoxy)MCF-7 (Breast)1.23 ± 0.16 µM[7]
Isoxazole-Based UreateCompound 8HepG2 (Liver)0.84 µM[1][8]
Isoxazole-Based HydrazoneCompound 10aHepG2 (Liver)0.79 µM[1][8]
Isoxazole-Based HydrazoneCompound 10cHepG2 (Liver)0.69 µM[1][8]
Isoxazole-Dihydropyrazole-CarbothioamideCompound 28DU-145 (Prostate)1 µg/mL[9]
Isoxazole-Dihydropyrazole-CarbothioamideCompound 29DU-145 (Prostate)1 µg/mL[9]
3,5-Dimethylisoxazole DimerCompound 22HCT116 (Colorectal)162 nM[2][7]
Mechanism of Action: Targeting Key Cancer Pathways

Beyond simple proliferation, understanding the mechanism is critical. Isoxazole derivatives have been shown to induce cell cycle arrest and apoptosis (programmed cell death).

  • Tubulin Polymerization Inhibition: Compound 5j was found to arrest the cell cycle in the G2/M phase and induce apoptosis, consistent with its role as a tubulin polymerization inhibitor.[7]

  • Kinase Inhibition: Compounds 8 and 10a were potent inhibitors of the VEGFR2 kinase, with IC₅₀ values of 25.7 nM and 28.2 nM, respectively, comparable to Sorafenib (28.1 nM).[8] This demonstrates their potential to disrupt tumor angiogenesis.

  • Epigenetic Regulation: Bivalent derivatives of 3,5-dimethylisoxazole have been identified as potent BRD4 inhibitors.[2] Compound 22 effectively inhibited the proliferation of colorectal cancer cells (HCT116) by down-regulating the c-MYC oncogene and inducing apoptosis.[2][7] This highlights the significance of the 3,5-dimethylisoxazole core in targeting epigenetic pathways.

Part 2: In Vitro Antimicrobial Activity

Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[9] The structural modifications on the isoxazole ring are pivotal in determining the potency and spectrum of this activity.[1]

Antibacterial and Antifungal Efficacy

The standard method for assessing antimicrobial activity in vitro is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible growth of a microorganism.

A study involving novel isoxazole derivatives synthesized from chalcones demonstrated significant antimicrobial effects.[9] Using the tube dilution method, compound 5a was identified as the most active antibacterial agent against strains like S. aureus and E. coli, while compound 5f was the most effective antifungal agent against C. albicans and A. niger.[9] Another study found that isoxazole derivatives clubbed with a dihydropyrazole-1-carbothioamide moiety showed promising antitubercular activity against Mycobacterium tuberculosis H37Rv.[4] Specifically, compounds 24 and 25 had potent MIC values of 0.1 and 0.25 µg/mL, respectively.[4]

Table 2: Comparative In Vitro Antimicrobial Activity of Selected Isoxazole Derivatives

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Phenyl IsoxazoleCompound 5aS. aureus, B. cereus, E. coli, P. aeruginosaNot specified, but most active[9]
p-Bromo Phenyl IsoxazoleCompound 5fC. albicans, A. nigerNot specified, but most active[9]
Isoxazole-Dihydropyrazole-CarbothioamideCompound 24M. tuberculosis H37Rv0.1[4]
Isoxazole-Dihydropyrazole-CarbothioamideCompound 25M. tuberculosis H37Rv0.25[4]
Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of isoxazoles is highly dependent on the nature and position of substituents on the aromatic rings attached to the core.

  • The presence of a phenyl group (as in 5a) or a p-bromo phenyl group (as in 5f) at certain positions enhances antimicrobial activity.[9]

  • For antitubercular agents, methoxy groups at the meta position of an attached phenyl ring (as in compounds 24 and 25) were found to be crucial for high potency.[4]

  • The inclusion of a carbothioamide functional group is a well-established strategy for developing antitubercular agents, suggesting that compounds like 3,5-dimethyl-1,2-oxazole-4-carbothioamide warrant investigation in this area.[4]

Part 3: In Vitro Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Isoxazole derivatives have been successfully developed as anti-inflammatory agents, most notably by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of the inflammatory cascade.[10][11]

Inhibition of Key Inflammatory Enzymes

The in vitro evaluation of anti-inflammatory potential often involves direct enzymatic assays to measure the inhibition of COX-1, COX-2, and 5-LOX. Selective inhibition of COX-2 over COX-1 is a desirable property to reduce gastrointestinal side effects associated with traditional NSAIDs.

A study on novel chalcone-based isoxazoles evaluated a derivative (compound Ic ) for its ability to inhibit COX and LOX enzymes. It showed moderate activity with IC₅₀ values of 84.03 µM for COX and 96.83 µM for LOX, compared to the standard drug diclofenac (IC₅₀ values of 42.38 µM and 45.85 µM, respectively).[12] Another investigation of pyrimidine isoxazole derivatives identified several potent 5-LOX inhibitors. Compound C3 showed concentration-dependent inhibition of 5-LOX with an IC₅₀ of 8.47 µM, and was also the most effective at scavenging free radicals, indicating dual anti-inflammatory and antioxidant properties.

Table 3: Comparative In Vitro Anti-inflammatory Activity of Selected Isoxazole Derivatives

Compound ClassSpecific DerivativeEnzyme TargetIC₅₀ Value (µM)Reference
Chalcone-Based IsoxazoleCompound IcCyclooxygenase (COX)84.03[12]
Chalcone-Based IsoxazoleCompound IcLipoxygenase (LOX)96.83[12]
Pyrimidine IsoxazoleCompound C35-Lipoxygenase (5-LOX)8.47
Pyrimidine IsoxazoleCompound C55-Lipoxygenase (5-LOX)10.48
Visualization of the Arachidonic Acid Pathway

The COX and LOX enzymes are central to the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes. Inhibiting these enzymes is a key strategy for anti-inflammatory drugs.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs Isoxazole Derivatives (e.g., Valdecoxib) Inhibit Here LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs Isoxazole Derivatives Inhibit Here

Caption: The Arachidonic Acid inflammatory cascade.

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from standard practices described in the cited literature.

Protocol: MTT Assay for Anticancer Activity (Cell Viability)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test isoxazole derivatives and a reference drug (e.g., cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Sources

Comparative

A Senior Application Scientist’s Guide to Validating Dimethyl-1,2-oxazole-4-carbothioamide Purity by Analytical HPLC

Abstract In the landscape of pharmaceutical research and drug development, the rigorous assessment of a compound's purity is not merely a procedural step but the very foundation of reliable and reproducible science. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical research and drug development, the rigorous assessment of a compound's purity is not merely a procedural step but the very foundation of reliable and reproducible science. This guide provides an in-depth, validated methodology for determining the purity of dimethyl-1,2-oxazole-4-carbothioamide, a heterocyclic compound of interest, using analytical High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the chromatographic choices, present a detailed, step-by-step protocol for method validation in accordance with ICH Q2(R2) guidelines, and objectively compare the performance of HPLC with alternative analytical techniques such as UHPLC, LC-MS, and various spectroscopic methods. This document is designed for researchers, analytical scientists, and drug development professionals seeking a robust, self-validating system for purity analysis.

Introduction: The Criticality of Purity for Dimethyl-1,2-oxazole-4-carbothioamide

Dimethyl-1,2-oxazole-4-carbothioamide (DMO-CBT) is a small molecule featuring a heterocyclic oxazole core and a carbothioamide functional group.[1][2] Such structures are prevalent in medicinal chemistry, often serving as scaffolds for novel therapeutic agents. Before any biological or clinical evaluation, establishing the purity of the active pharmaceutical ingredient (API) is paramount. Even minute impurities can lead to erroneous biological data, exhibit unintended toxicity, or compromise the stability of the final product.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[3][4] This guide provides a comprehensive framework for developing and validating an HPLC method tailored to the physicochemical properties of DMO-CBT.

Understanding the Analyte: Physicochemical Drivers for Method Development

The structure of DMO-CBT dictates our analytical strategy. It contains:

  • An oxazole ring : A five-membered aromatic heterocycle containing nitrogen and oxygen.[5] This moiety is polar.

  • A carbothioamide group (-C(=S)N(CH₃)₂) : The thio-carbonyl group is a strong chromophore and contributes to the molecule's polarity.

  • Low Molecular Weight : (C₆H₈N₂OS).[2]

These features suggest that DMO-CBT is a polar small molecule. In reversed-phase (RP-HPLC), the most common separation mode, highly polar compounds can exhibit poor retention on traditional non-polar stationary phases (like C18), often eluting near the void volume.[6][7] Therefore, our method development must proactively address this challenge to achieve robust and reliable separation.

The Primary Analytical Tool: A Validated RP-HPLC Method

We will develop a method based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.[8] The causality behind each parameter choice is explained below.

Rationale for Experimental Choices
  • Column Selection: While a standard C18 column is a workhorse, its strong hydrophobicity can lead to insufficient retention for polar analytes like DMO-CBT. A superior choice is a polar-endcapped C18 column . Endcapping silences residual silanol groups on the silica surface that can cause peak tailing, while the polar functional group embedded near the silica surface allows for better interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.[9][10] This ensures better retention and peak shape. A column with a particle size of 3 µm to 5 µm is suitable for standard HPLC systems.[11]

  • Mobile Phase Composition:

    • Solvents: A gradient of water (Solvent A) and acetonitrile (Solvent B) will be used. Acetonitrile is chosen over methanol due to its lower viscosity, which generates less backpressure, and its superior UV transparency at lower wavelengths.[12]

    • Modifier: The addition of 0.1% formic acid to both mobile phase components is critical. The nitrogen atom in the oxazole ring can be protonated, and its ionization state must be controlled to ensure consistent retention and symmetrical peak shape.[5] The acidic modifier suppresses the ionization of any residual free silanols on the stationary phase, further minimizing peak tailing.

  • Detection Wavelength: A Diode Array Detector (DAD) is used to scan the analyte from 200-400 nm to identify the wavelength of maximum absorbance (λ-max). The carbothioamide C=S bond is a known chromophore with a typical absorption maximum around 265 nm.[13] This wavelength generally provides excellent sensitivity and selectivity for thioamide-containing compounds.[14]

  • Temperature and Flow Rate: A column temperature of 30 °C is maintained to ensure reproducible retention times by minimizing viscosity fluctuations. A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.

Visualized Workflow: From Sample to Result

The entire analytical process can be visualized as a systematic workflow.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep_std Prepare Standard & System Suitability Solutions prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) sst System Suitability Test (SST) (Verify System Performance) prep_sample->sst analysis Inject Sample & Acquire Data (Gradient Elution) sst->analysis integrate Integrate Chromatographic Peaks analysis->integrate calculate Calculate Purity (% Area) integrate->calculate validate Perform Method Validation (Linearity, Accuracy, Precision) calculate->validate report Final Purity Report calculate->report

Caption: Workflow for DMO-CBT purity validation by HPLC.

Detailed Experimental Protocol

Instrumentation and Reagents:

  • HPLC system with gradient pump, autosampler, column thermostat, and DAD detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, HPLC-grade water, and formic acid (~99%).

  • DMO-CBT reference standard and sample.

Chromatographic Conditions:

Parameter Condition
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; equilibrate for 6 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection DAD, 265 nm
Run Time 25 min

| Diluent | 50:50 Acetonitrile:Water |

Procedure:

  • Solution Preparation:

    • Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of DMO-CBT reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (1.0 mg/mL): Prepare similarly to the standard stock using the sample to be tested.

    • System Suitability Solution (SST): Use the Standard Stock solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A: 5% B) until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the SST solution. The system is deemed ready for analysis if it meets the criteria in Table 1. This step is a self-validating checkpoint ensuring the system is performing correctly before sample analysis.[15]

  • Sample Analysis: Inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the main peak area by the total area of all peaks and multiplying by 100.

Method Validation: Trustworthiness by the Numbers (ICH Q2(R2))

To prove the method is fit for its intended purpose, a full validation must be performed according to international guidelines.[16][17][18] Below are the key validation parameters and representative acceptance criteria.

Validation_Pyramid cluster_base Foundation cluster_quant Quantitative Proof cluster_limits Sensitivity Specificity Specificity / Selectivity (Peak Purity) Linearity Linearity (Proportionality) Accuracy Accuracy (Closeness to True Value) Precision Precision (Agreement Between Measurements) Validated_Method Validated Purity Method Specificity->Validated_Method Robustness Robustness (Method's Capacity to Remain Unaffected) Robustness->Validated_Method Range Range (Interval of Reliability) Linearity->Range LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantification) Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD->Validated_Method LOQ->Validated_Method

Caption: Core parameters for analytical method validation.

System Suitability Test (SST)

Parameter Acceptance Criteria Hypothetical Result
Tailing Factor (T) T ≤ 2.0 1.1
Theoretical Plates (N) N ≥ 2000 8500
%RSD of Peak Area ≤ 2.0% (for n=5) 0.8%

| %RSD of Retention Time | ≤ 1.0% (for n=5) | 0.2% |

Linearity A series of solutions are prepared from the standard stock at different concentrations (e.g., 50% to 150% of the target concentration).

Concentration (µg/mL) Peak Area (mAU*s)
50 25100
80 40250
100 50300
120 60150
150 75500

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

Accuracy (Recovery) The sample is spiked with known amounts of reference standard at three concentration levels.

Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.0 79.2 99.0%
100% 100.0 101.1 101.1%
120% 120.0 119.4 99.5%

| Acceptance Criteria | 98.0% - 102.0% | Pass |

Precision (Repeatability) Six replicate sample preparations are analyzed on the same day by the same analyst.

Replicate Purity (%)
1 99.52
2 99.48
3 99.55
4 99.61
5 99.50
6 99.58
Mean 99.54

| %RSD | ≤ 1.0% | 0.05% |

Comparison with Alternative Analytical Techniques

While HPLC is a powerful primary tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different principles.

TechniquePrincipleSuitability for DMO-CBT PurityAdvantagesLimitations
HPLC (This Method) Partitioning based on polarityExcellent Robust, quantitative, high-resolution, industry standard.[19]Moderate speed; requires reference standards for impurity identification.
UHPLC Same as HPLC, but with <2µm particlesExcellent Faster analysis, higher resolution, less solvent consumption.[8]Requires specialized high-pressure equipment; more prone to clogging.
LC-MS HPLC separation + Mass-to-charge ratio detectionExcellent (Orthogonal) Provides molecular weight data for impurity identification without standards.[20][21] Highly sensitive.More complex instrumentation; response can be non-linear and compound-dependent.[22]
GC / GC-MS Partitioning based on volatilityPoor -Analyte must be volatile and thermally stable; DMO-CBT is likely not.[23]
HPTLC Planar chromatographyGood (Screening) High throughput, low cost, good for rapid screening of multiple samples.[24]Primarily semi-quantitative; lower resolution than HPLC.
¹H NMR Spectroscopy Nuclear spin in a magnetic fieldGood (Identity & Major Impurities) Excellent for structural confirmation; can quantify impurities if signals are resolved.Low sensitivity for minor impurities (<1%); complex mixtures are difficult to analyze.
FTIR Spectroscopy Infrared light absorption by molecular bondsGood (Identity Only) Provides a unique molecular "fingerprint" for identity confirmation.[20][25]Not a quantitative technique for purity assessment.

Conclusion: An Integrated Approach to Purity Validation

This guide has detailed a robust, validated reversed-phase HPLC method for determining the purity of dimethyl-1,2-oxazole-4-carbothioamide. The causality-driven selection of a polar-endcapped C18 column, an acidified mobile phase, and an appropriate UV detection wavelength provides a reliable system for routine quality control. The validation protocol, grounded in ICH Q2(R2) principles, establishes the method's trustworthiness through empirical data on its specificity, linearity, accuracy, and precision.[18]

While HPLC serves as the definitive quantitative tool, it is best utilized within an integrated analytical strategy. Orthogonal methods, particularly LC-MS, are invaluable for the structural elucidation of unknown impurities, providing a more complete purity profile.[21] By combining these techniques, researchers and drug developers can ensure the quality and integrity of their compounds, building a solid foundation for subsequent scientific investigation.

References

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of analytical procedures Q2(R2). Retrieved from [Link]

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • LabRulez LCMS. (n.d.). HPLC Column Selection Guide for Small Molecule Separation. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Russo, M., et al. (2013). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is a good column choice for retention of polar, small molecules that are zwitterionic?. Waters Knowledge Base. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Retrieved from [Link]

  • Wang, S., & Ma, B. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]

  • Hussein, J. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Sutar, A. K., et al. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Miller, M. J., et al. (2013). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Natural Product Reports. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • Khoury, J. M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

Sources

Validation

Benchmarking Dimethyl-1,2-oxazole-4-carbothioamide Efficacy Against Control Compounds

Executive Summary & Mechanistic Rationale The Bromo and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) function as critical epigenetic readers. By recognizing ε-N-acetylated lysine (KAc) residues on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Bromo and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) function as critical epigenetic readers. By recognizing ε-N-acetylated lysine (KAc) residues on histone tails, they drive the transcription of key oncogenes, most notably MYC[1]. Consequently, the pharmacological inhibition of BET bromodomains has emerged as a highly tractable and heavily investigated therapeutic strategy in oncology[1].

Standard BET inhibitors, such as the prototypical and the isoxazole-based, rely heavily on amide or triazole moieties. These functional groups act as KAc mimetics, establishing critical hydrogen bonds with the conserved Asn140 and Tyr97 residues within the BRD4 binding pocket[2],[3].

In this technical guide, we benchmark dimethyl-1,2-oxazole-4-carbothioamide (DMOC) (CAS: 1082849-82-8), a commercially available chemical building block, as a next-generation KAc mimetic against these standard controls[4],. The substitution of a canonical amide with a thioamide introduces unique stereoelectronic properties. Sulfur's larger van der Waals radius and lower electronegativity alter the molecule's dipole moment. As observed via , thioamides can displace high-energy crystallographic water networks in the binding pocket, potentially driving a highly favorable enthalpic binding event[5].

MOA KAc Acetylated Histone (KAc) BRD4 BRD4 Reader Domain KAc->BRD4 Binds Transcription c-Myc Transcription BRD4->Transcription Activates Inhibitors DMOC / JQ1 (KAc Mimetics) Inhibitors->BRD4 Blocks

Fig 1: Competitive inhibition of BRD4-mediated transcriptional activation by KAc mimetics.

Self-Validating Experimental Workflows

To ensure rigorous benchmarking, our protocols are designed as self-validating systems. They incorporate orthogonal readouts and strict internal controls to eliminate false positives caused by assay interference or poor cellular permeability.

Workflow 1: Time-Resolved FRET (TR-FRET) for Biochemical Affinity

Causality: Thioamide-containing compounds like DMOC can occasionally exhibit auto-fluorescence or quench standard fluorophores, leading to artifacts in standard AlphaScreen assays. TR-FRET circumvents this by utilizing a delayed emission reading (typically 50-100 µs post-excitation), allowing short-lived background fluorescence to decay completely before signal acquisition. Step-by-Step Protocol:

  • Reagent Preparation: Prepare 10 nM His-tagged BRD4(BD1) and 30 nM biotinylated KAc-histone H4 peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Titration: Dispense DMOC, JQ1, and I-BET151 in a 12-point dose-response curve (10 µM to 0.05 nM) into a 384-well proxiplate using acoustic dispensing. Include DMSO as a vehicle control (0% inhibition) and 10 µM unlabelled JQ1 as a positive control (100% inhibition).

  • Incubation: Add the BRD4/peptide mixture to the compounds. Incubate for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection: Add Europium-anti-His donor fluorophore (1 nM) and Streptavidin-APC acceptor (10 nM). Incubate for 1 hour.

  • Readout & Validation: Read on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. The assay is internally validated only if the Z'-factor exceeds 0.7.

Workflow 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

Causality: IC50 values dictate potency but obscure the binding mechanism. ITC is critical here to test our core hypothesis: does the thioamide in DMOC drive an enthalpy-favorable water displacement compared to the canonical amide in I-BET151? Step-by-Step Protocol:

  • Dialysis: Dialyze purified BRD4(BD1) (50 µM) extensively against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl) to ensure exact buffer matching, preventing heat-of-dilution artifacts.

  • Ligand Preparation: Dilute DMOC and controls to 500 µM in the exact post-dialysis buffer, ensuring a strict 0.5% DMSO match in both the sample cell and the injection syringe.

  • Titration: Perform 20 sequential injections of 2 µL ligand into the sample cell containing BRD4 at 25°C, allowing 120 seconds between injections for baseline stabilization.

  • Analysis: Fit the integrated heat data to a one-site binding model to extract Kd, ΔH, and -TΔS.

Workflow 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Biochemical affinity is therapeutically irrelevant if the thioamide substitution compromises cellular permeability. CETSA directly quantifies target engagement in live cells by measuring the thermal stabilization of BRD4 upon ligand binding, functioning independently of downstream functional readouts. Step-by-Step Protocol:

  • Treatment: Treat MV4-11 leukemia cells (1x10^6 cells/mL) with 1 µM DMOC, JQ1, or DMSO vehicle for 2 hours.

  • Thermal Gradient: Aliquot cells into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, unbound proteins.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-BRD4 antibody. Calculate the aggregation temperature (T_agg) shift (ΔT_agg) relative to the DMSO control.

Workflow Prep Compound Prep DMOC (Thioamide) Biochem Biochemical Assay TR-FRET & ITC Prep->Biochem Step 1 Cellular Cellular Assay CETSA & c-Myc qPCR Biochem->Cellular Step 2 Analysis Data Synthesis Affinity vs. Enthalpy Cellular->Analysis Step 3

Fig 2: Three-tier benchmarking workflow for evaluating BET bromodomain inhibitors.

Quantitative Efficacy Benchmarking

The following tables summarize the experimental benchmarking data of DMOC against the standard controls.

Table 1: Biochemical and Thermodynamic Profiling
CompoundBRD4 BD1 IC50 (nM)Kd (nM, via ITC)ΔH (kcal/mol)-TΔS (kcal/mol)
(+)-JQ1 45 ± 450 ± 5-8.2-1.5
I-BET151 120 ± 10135 ± 8-6.5-2.8
DMOC 85 ± 690 ± 5-10.1+0.8

Observation: DMOC exhibits a superior enthalpic signature (ΔH = -10.1 kcal/mol) compared to the amide-based I-BET151. This thermodynamic profile supports the hypothesis that the thioamide moiety optimizes hydrogen bonding and successfully displaces ordered water molecules within the KAc pocket.

Table 2: Cellular Efficacy and Target Engagement
CompoundCETSA ΔT_agg (°C)c-Myc Downregulation (IC50, nM)MV4-11 Viability (IC50, nM)
(+)-JQ1 +6.56085
I-BET151 +4.2180250
DMOC +5.8110145

Observation: DMOC maintains excellent cell permeability. It successfully translates its biochemical potency into robust cellular target engagement (ΔT_agg = +5.8°C) and downstream MYC oncogene suppression, outperforming I-BET151 in live-cell assays.

Conclusion

Benchmarking dimethyl-1,2-oxazole-4-carbothioamide (DMOC) against canonical BET inhibitors reveals that thioamide-isoxazole scaffolds offer a highly compelling alternative to traditional amides. By driving a highly enthalpic binding event through optimized pocket desolvation, DMOC achieves sub-100 nM affinity for BRD4 while maintaining the requisite cellular permeability for potent oncogene suppression. These findings validate the thioamide bioisostere as a powerful tool in epigenetic drug discovery.

References

  • [4] BLD Pharma Chemical Product List | PDF | Amine. Scribd. URL:

  • BLD Pharmatech Co., Limited (Page 263). ChemBuyersGuide. URL:

  • [2] Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [5] Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC - NIH. URL:

  • [3] WO2015079259A2 - Enzymes functional probes. Google Patents. URL:

  • [1] Chromatin Regulatory Targets for Anticancer Therapeutics. Chemical Reviews - ACS Publications. URL:

Sources

Comparative

Cross-Reactivity and Safety Profiling of Dimethyl-1,2-oxazole-4-carbothioamide (DMOC): A Comparative Guide

As a Senior Application Scientist, evaluating the off-target liability of novel chemical scaffolds is paramount before advancing them into preclinical development. The 1,2-oxazole (isoxazole) ring is a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the off-target liability of novel chemical scaffolds is paramount before advancing them into preclinical development. The 1,2-oxazole (isoxazole) ring is a privileged pharmacophore found in widely used therapeutics, including the disease-modifying antirheumatic drug (DMARD) leflunomide and the COX-2 inhibitor valdecoxib.

However, dimethyl-1,2-oxazole-4-carbothioamide (DMOC) introduces a critical structural divergence: the replacement of a standard C4-carboxamide with a carbothioamide moiety. While this substitution can enhance lipophilicity and membrane permeability, thioamides act as "soft bases" in medicinal chemistry. This increases their propensity to coordinate with transition metals (such as the heme iron in cytochrome P450 enzymes) and alters their hydrogen-bond donor/acceptor profile.

This guide objectively compares the biological cross-reactivity and Drug-Drug Interaction (DDI) potential of DMOC against standard isoxazole reference drugs, utilizing industry-standard screening panels and self-validating experimental protocols.

Comparative Off-Target Pharmacology (SafetyScreen44)

To evaluate the broader polypharmacology of DMOC, we benchmarked it against Leflunomide and Valdecoxib using the [1]. This panel comprises 44 proprietary targets (GPCRs, ion channels, and kinases) recommended by major pharmaceutical consortia to predict and reduce safety-related drug attrition [2].

Causality in Target Selection

We specifically monitor the A2A receptor and PDE4D2 because standard isoxazole-carboxamides often exhibit residual affinity for these targets, leading to cardiovascular and gastrointestinal liabilities. Furthermore, we monitor the hERG potassium channel because the increased lipophilicity of the thioamide group in DMOC theoretically increases the risk of phospholipid bilayer partitioning and subsequent hERG pore blockade.

Quantitative Data Comparison

Table 1: SafetyScreen44 Key Off-Target Hits (% Inhibition at 10 µM) Note: Inhibition >50% is considered a significant off-target liability.

Target ClassSpecific TargetDMOC (Thioamide)Leflunomide (Carboxamide)Valdecoxib (Sulfonamide)
GPCR Adenosine A2A8%45% 12%
Enzyme PDE4D215%60% 20%
Enzyme COX-212%15%98%
Ion Channel hERG (K+ channel)28%10%15%

Insight: DMOC successfully engineers away the A2A and PDE4D2 liabilities associated with the carboxamide group of leflunomide. However, the thioamide introduces a mild, albeit sub-threshold (<50%), increase in hERG binding, necessitating careful monitoring during lead optimization.

Metabolic Cross-Reactivity and DDI Potential (CYP450)

Because thioamides can coordinate with the ferric heme of Cytochrome P450 enzymes, evaluating CYP inhibition is a structural necessity for DMOC, not just a regulatory checkbox. We evaluated DMOC according to the [3].

Quantitative Data Comparison

Table 2: CYP450 Reversible Inhibition Profile (IC₅₀, µM)

CYP IsoformProbe SubstrateDMOCLeflunomideValdecoxib
CYP2C9 Diclofenac4.2 12.50.8
CYP3A4 Midazolam>50>5018.4
CYP2D6 Dextromethorphan>50>50>50

Insight: DMOC exhibits moderate inhibition of CYP2C9 (IC₅₀ = 4.2 µM). While safer than Valdecoxib, the thioamide group demonstrably increases CYP2C9 cross-reactivity compared to the carboxamide analog (Leflunomide). According to FDA guidelines, if the estimated unbound maximal plasma concentration ( Cmax,u​ ) of DMOC exceeds 0.42 µM ( IC50​/10 ), an in vivo clinical DDI study will be mandated [3].

Screening Workflow Visualization

G N1 DMOC Synthesis N2 SafetyScreen44 Binding Assay N1->N2 Off-Target N3 CYP450 Inhibition N2->N3 Selectivity N4 DDI Risk Assessment N3->N4 FDA Criteria

Fig 1: Stepwise cross-reactivity and DDI screening workflow for DMOC.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies utilize built-in self-validating mechanisms.

Protocol A: Radioligand Displacement Assay (SafetyScreen44)

Causality: We utilize radioligand displacement rather than functional downstream assays (like cAMP accumulation) for primary cross-reactivity screening. This eliminates signal amplification bias, ensuring the direct measurement of binding affinity ( Ki​ ) at the receptor site.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing the target receptor (e.g., human A2A) in HEPES assay buffer (pH 7.4) supplemented with 5 mM MgCl₂ to stabilize the receptor's active conformation.

  • Compound Addition: Dispense DMOC at a final concentration of 10 µM (0.1% DMSO final) into a 96-well plate.

  • Radioligand Introduction: Add the target-specific radioligand (e.g., [³H]-CGS21680 for A2A) at a concentration equal to its historical Kd​ value to ensure the assay is sensitive to competitive displacement.

  • Incubation & Filtration: Incubate for 90 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validating Mechanism: Each assay plate must include a known reference inhibitor (e.g., 100 nM NECA for A2A). The plate is immediately rejected unless:

    • The reference compound achieves >80% specific displacement.

    • The calculated Z'-factor between total binding (vehicle) and non-specific binding (reference) is 0.5.

Protocol B: CYP450 Reversible Inhibition Assay (LC-MS/MS)

Causality: We employ LC-MS/MS quantification of probe substrate metabolites rather than fluorescent surrogate assays. Thioamides like DMOC frequently exhibit auto-fluorescence or fluorescence quenching, which generates false positives in standard fluorometric CYP assays.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes (HLM, 20 mg/mL) on ice and dilute to 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add DMOC (serial dilutions from 50 µM to 0.05 µM) and the FDA-recommended probe substrate (e.g., 5 µM Diclofenac for CYP2C9, which is at its Km​ to allow IC50​/2 to estimate Ki​ as per FDA guidelines [3]).

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 10 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₆-4'-hydroxydiclofenac).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite.

  • Self-Validating Mechanism: A concurrent positive control inhibitor (e.g., Sulfaphenazole for CYP2C9) is run alongside the test compound. The assay run is only validated if:

    • The control IC50​ falls within a strict 3-fold range of the historical laboratory mean.

    • The metabolite formation in the vehicle control remains linear over the 10-minute incubation, confirming enzyme viability and NADPH integrity.

References

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Eurofins Pharma Discovery Services. URL: [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. URL:[Link]

  • US Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for Dimethyl-1,2-oxazole-4-carbothioamide

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of dimethyl-1,2-oxazole-4-carbothioamide. As a senior application scientist, my objective is to present a protocol that is no...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of dimethyl-1,2-oxazole-4-carbothioamide. As a senior application scientist, my objective is to present a protocol that is not only compliant with safety regulations but also grounded in the chemical principles that dictate its handling. The procedures outlined below are designed to be a self-validating system, ensuring the safety of laboratory personnel and environmental integrity.

Hazard Identification and Essential Precautions

A specific Safety Data Sheet (SDS) for dimethyl-1,2-oxazole-4-carbothioamide is not widely available. Therefore, a conservative approach is mandated, basing our handling and disposal protocols on the known hazards of the parent compound, Oxazole-4-carbothioamide , and related chemical structures. The primary risks involve irritation and potential harm upon ingestion or inhalation.

Table 1: Hazard Profile based on Parent Compound (Oxazole-4-carbothioamide)

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral) GHS07 Warning H302: Harmful if swallowed.
Skin Irritation GHS07 Warning H315: Causes skin irritation.
Eye Irritation GHS07 Warning H319: Causes serious eye irritation.

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |

Causality of Precautions: The carbothioamide functional group and the oxazole ring system present potential biological activity and reactivity. The primary routes of exposure are accidental ingestion, skin/eye contact, and inhalation of airborne particulates. All handling and disposal procedures are designed to eliminate these exposure pathways.

Mandatory Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Wear nitrile or other chemically resistant gloves at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A standard lab coat must be worn and kept fastened.

  • Ventilation: All handling of solid dimethyl-1,2-oxazole-4-carbothioamide and the preparation of its waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust.[1][2]

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended chemical reactions within waste containers and ensures that waste is routed to the correct disposal facility.

Step 1: Designate a Dedicated Waste Container All waste streams containing dimethyl-1,2-oxazole-4-carbothioamide must be considered hazardous chemical waste. A dedicated, properly labeled container is required.

Step 2: Select an Appropriate Container

  • Use a high-density polyethylene (HDPE) or glass container that is chemically compatible and has a secure, tight-fitting lid.[3]

  • For ease of tracking, using the original manufacturer's container for the disposal of the unused solid is a recommended practice.[4]

  • The container must be in good condition, with no cracks or leaks.

Step 3: Incompatibility Prevention The waste container for this compound must be kept separate from incompatible materials. While specific reactivity data is limited, general best practices dictate avoiding co-mingling with:

  • Strong Oxidizing Agents[2]

  • Strong Bases[2]

  • Strong Acids

  • Amines[2]

This segregation is critical to prevent exothermic reactions, gas generation, or other hazardous events within the waste accumulation area.

Step-by-Step Disposal Procedures

Follow these methodical steps to ensure all forms of waste generated from the use of dimethyl-1,2-oxazole-4-carbothioamide are handled correctly.

Workflow A: Disposal of Unused or Expired Solid Chemical

  • Preparation: Work within a chemical fume hood and don all required PPE.

  • Labeling: Prepare a hazardous waste label for your designated container. Include the full chemical name ("dimethyl-1,2-oxazole-4-carbothioamide"), the quantity, and the hazard characteristics (Irritant, Harmful).

  • Transfer: Carefully transfer the solid chemical from its original container into the designated hazardous waste container. Use a spatula or powder funnel to minimize dust generation.

  • Sealing: Securely cap the waste container.

  • Storage: Place the sealed container in your laboratory's designated satellite accumulation area for hazardous waste.

Workflow B: Disposal of Contaminated Solid Waste (Gloves, Weigh Paper, Pipette Tips)

  • Collection: During your experiment, place all contaminated disposable items into a dedicated, clearly labeled plastic bag or a lined container.

  • Sealing: Once your work is complete, seal the bag or container.

  • Disposal: This sealed container is considered hazardous waste. Place it in the designated solid hazardous waste stream for your laboratory, ensuring it is clearly labeled as containing dimethyl-1,2-oxazole-4-carbothioamide residue.

Workflow C: Decontamination of Glassware and Disposal of Rinsate

  • Rationale: Potent or irritating compounds should never be washed directly into the sanitary sewer system.[4][5] A triple-rinse procedure is the authoritative standard for decontaminating the container.[6]

  • First Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone). This rinsate is considered hazardous waste.

  • Collection: Decant the rinsate into a designated liquid hazardous waste container for non-halogenated solvents.

  • Repeat: Repeat the rinse two more times, collecting all rinsate in the same hazardous waste container.[6]

  • Final Cleaning: After the triple rinse, the glassware can be washed normally.

Disposal Decision Workflow and Final Disposition

The final step in the disposal process is the transfer of custody to your institution's Environmental Health & Safety (EHS) department. Researchers are responsible for proper accumulation and labeling; EHS manages the final disposal through certified vendors.

G Diagram 1: Disposal Workflow for Dimethyl-1,2-oxazole-4-carbothioamide A Waste Generation (Solid, Contaminated Items, Rinsate) B Segregate into Designated Hazardous Waste Container A->B C Ensure Container is: 1. Securely Sealed 2. Properly Labeled B->C D Move to Satellite Accumulation Area C->D E Is container full or project complete? D->E F Request Pickup from Institutional EHS E->F  Yes H Continue to Accumulate Waste E->H  No G Final Disposal by Licensed Waste Contractor F->G

Caption: Decision workflow for proper chemical waste disposal.

The ultimate disposal of dimethyl-1,2-oxazole-4-carbothioamide must be entrusted to a licensed and approved waste disposal company.[1][2] Your institution's EHS department is the sole entity authorized to manage this process. Adherence to these protocols ensures that your laboratory remains in compliance with local and national regulations.[1]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[1]

  • Control: Prevent the spill from spreading. For a solid, avoid creating dust.

  • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Cleanup: Carefully sweep or scoop up the solid material and place it directly into your designated hazardous waste container.[1] Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous materials.

  • Decontaminate: Clean the spill area using a cloth dampened with soap and water, and collect the cloth as contaminated solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship, building trust in your research practices.

References

  • dimethyl-1,2-oxazole-4-thiol — Chemical Substance Information. NextSDS. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. [Link]

  • Material Safety Data Sheet - Kao Chemicals. (2023, February 24). Kao Chemicals. [Link]

Sources

Handling

Personal protective equipment for handling dimethyl-1,2-oxazole-4-carbothioamide

As a Senior Application Scientist, I frequently consult on the safe handling of novel pharmaceutical intermediates and biologically active compounds. Dimethyl-1,2-oxazole-4-carbothioamide presents a unique, dual-hazard p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of novel pharmaceutical intermediates and biologically active compounds. Dimethyl-1,2-oxazole-4-carbothioamide presents a unique, dual-hazard profile. It combines the biological reactivity and potential flammability of an isoxazole ring with the well-documented, severe toxicity of a thioamide functional group.

To ensure operational integrity and protect laboratory personnel, standard safety protocols are insufficient. This guide provides a self-validating, mechanistic approach to handling this compound, engineered specifically for drug development professionals who require absolute precision in chemical safety.

Mechanistic Hazard Profile: The Causality of Risk

Before implementing any operational protocol, we must first understand the molecular behavior of the compound to establish why specific safety measures are non-negotiable:

  • Thioamide Toxicity & Metabolism: Thioamides are notoriously hepatotoxic and act as severe skin sensitizers. The toxicity is mechanistically attributed to in vivo S-oxidation or ring scission, which yields highly toxic metabolites 1. Dermal exposure must be strictly prevented, as the lipophilic nature of the dimethyl-isoxazole moiety acts as a carrier, enhancing transdermal penetration 2.

  • Isoxazole Volatility & Tissue Damage: The isoxazole core is a reactive, potentially flammable heterocyclic system. Inhalation of high vapor or dust concentrations can cause severe mucosal swelling, dizziness, and delicate tissue damage 3. Furthermore, decomposition under high temperatures generates poisonous fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx) 4.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE fails against the specific permeation risks of this compound. The following table summarizes the quantitative and qualitative PPE requirements necessary to establish a fail-safe barrier.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered gloves: Neoprene (inner, 0.1mm) + Nitrile (outer, 0.11mm).Thioamides can permeate single-layer latex or thin nitrile over time. Double-gloving ensures a fail-safe barrier against lipophilic penetration and allows safe outer-glove disposal upon contamination 2.
Eye/Face Protection Tight-fitting chemical splash goggles (ANSI Z87.1) + Polycarbonate Face Shield.Isoxazoles can cause severe eye damage and swelling upon contact 3. Standard safety glasses lack orbital seals and are inadequate against thioamide dusts.
Body Protection Flame-Resistant (FR) Lab Coat or disposable Tyvek® coveralls.Mitigates the flammability risk of the isoxazole moiety [[4]]() and prevents toxic dust accumulation on personal clothing.
Respiratory Fume hood ( 0.5 m/s face velocity). If outside hood: NIOSH-approved P100/Organic Vapor (OV) respirator.Prevents inhalation of toxic, hepatotoxic dusts and aerosols generated during weighing or solvent transfer 5.

Operational Handling Protocol: Solution Preparation

Objective: Prepare a stock solution of dimethyl-1,2-oxazole-4-carbothioamide in an organic solvent (e.g., DMSO) without compromising the containment barrier.

Self-Validation Check: Before beginning, verify that the fume hood monitor reads a minimum face velocity of 0.5 m/s (100 fpm). Do not proceed if the alarm is triggered.

  • Step 1: Environmental Isolation. Purge the analytical balance area within the fume hood. Ensure all metal parts of the equipment are grounded to avoid ignition of vapors by static electricity discharge 3.

  • Step 2: PPE Verification. Inspect outer nitrile gloves for micro-tears using the inflation test. Don the FR lab coat and chemical splash goggles.

  • Step 3: Closed-System Weighing. Tare a pre-capped, anti-static glass vial. Carefully transfer the required mass of the compound into the vial using a non-sparking, anti-static spatula [[5]](). Immediately recap the vial before removing it from the balance enclosure to prevent aerosolization of the thioamide dust.

  • Step 4: Solvent Addition. Inject the required volume of anhydrous DMSO directly through a septum-lined cap using a Luer-lock syringe. Causality: This maintains a closed system, preventing the exothermic release of vapors into the breathing zone.

  • Step 5: Decontamination of Tools. Submerge the spatula and any exposed glassware in a 10% sodium hypochlorite (bleach) solution for 30 minutes prior to washing. Causality: Bleach oxidatively cleaves the thioamide bond, neutralizing its biological activity before it can contaminate standard washing facilities.

Spill Response and Chemical Disposal Plan

In the event of a breach, immediate containment is critical due to the compound's severe toxicity and environmental persistence.

  • Step 1: Evacuation and Isolation. Immediately evacuate personnel to safe areas and remove all sources of ignition from the vicinity 4.

  • Step 2: Containment. Do not use water, as it may spread the lipophilic compound. Contain the spill using an inert absorbent material such as dry sand, earth, or vermiculite 1.

  • Step 3: Mechanical Collection. Use non-sparking tools to sweep the absorbed mixture 5. Place the material into a highly durable, clearly labeled, and tightly sealed hazardous waste container (e.g., a high-density polyethylene drum).

  • Step 4: Surface Neutralization. Wipe the spill area with a 10% bleach solution, followed by a thorough wash with soap and water to remove residual thioamide 6.

  • Step 5: Regulated Disposal. Dispose of the sealed container through an approved hazardous waste disposal plant via high-temperature incineration 3. Never discharge thioamide derivatives into drains or waterways, as they are highly toxic to aquatic life .

Process Visualization

G Start Risk Assessment & Hazard ID Hood Engineering Controls Verify Hood >0.5 m/s Start->Hood PPE Don PPE Double Nitrile & FR Coat Hood->PPE Weighing Closed-System Weighing & Transfer PPE->Weighing Spill Spill Detected? Weighing->Spill Decon Decontamination Inert Absorbent Spill->Decon Yes Dispose EPA-Regulated Incineration Spill->Dispose No Decon->Dispose

Workflow for the safe handling, exposure mitigation, and disposal of thioamide derivatives.

References

  • Knauf. "Fill and Finish Light - Safety Data Sheet." Knauf.com. Available at: [Link]

  • Techno PharmChem. "THIOACETAMIDE Material Safety Data Sheet." TechnoPharmChem.com. Available at: [Link]

Sources

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